VX-984
Beschreibung
Eigenschaften
IUPAC Name |
8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEACIOGDEQRHFA-KIYKJNLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476074-39-1 | |
| Record name | VX-984 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-984 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
VX-984: A Deep Dive into its Mechanism of Action in DNA Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VX-984 is a potent and selective, orally active small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] As a critical component of the non-homologous end joining (NHEJ) pathway, DNA-PK is a primary mechanism for the repair of DNA double-strand breaks (DSBs).[4][5] By targeting DNA-PK, this compound effectively disrupts the repair of DSBs induced by ionizing radiation and certain chemotherapeutic agents, leading to enhanced tumor cell death.[3][5] Preclinical studies have demonstrated that this compound not only sensitizes cancer cells to radiotherapy and chemotherapy but also promotes a shift in DNA repair pathway utilization, offering a promising strategy in cancer therapy.[6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on DNA repair pathways, summarizing key quantitative data, and outlining the methodologies of pivotal experiments.
Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway
This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[5] DNA-PK plays a crucial role in the classical non-homologous end joining (cNHEJ) pathway, which is the predominant DSB repair mechanism in human cells.[4] The inhibition of DNA-PK by this compound prevents the ligation of broken DNA ends, leading to an accumulation of unrepaired DSBs.[3] This accumulation of DNA damage ultimately triggers cell death.[3]
While the specific IC50 value of this compound for DNA-PK has not been publicly disclosed, its potency and selectivity have been demonstrated in various preclinical models.[4]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting the DNA-PK mediated NHEJ pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration of this compound | Effect | Reference |
| U251 (Glioblastoma) | This compound + Radiation | 0-500 nM | Concentration-dependent enhancement of radiosensitivity | [7] |
| NSC11 (Glioblastoma Stem-like) | This compound + Radiation | 0-500 nM | Concentration-dependent enhancement of radiosensitivity | [7] |
| U2OS EJ-DR (Osteosarcoma) | This compound | 0-1 µM | Dose-dependent increase in Homologous Recombination (HR) and mutagenic NHEJ (mNHEJ) | [7] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Dose of this compound | Outcome | Reference |
| U251 Orthotopic Xenograft | This compound + Radiation | 50 mg/kg and 100 mg/kg (oral gavage) | Enhanced radiosensitivity and significantly increased survival of mice compared to radiation alone. | [7] |
| NSC11 Orthotopic Xenograft | This compound + Radiation | Not specified | Enhanced radiosensitivity and significantly increased survival of mice. | [2] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that have elucidated the mechanism of action of this compound are provided below.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and cytostatic effects of a compound by measuring the ability of single cells to form colonies.[8][9][10]
Experimental Workflow:
Caption: Workflow for a typical clonogenic survival assay.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line (e.g., U251, NSC11).[8]
-
Plating: Plate the cells in 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control.
-
Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0-500 nM) for a specified duration (e.g., 24 hours) before, during, or after irradiation.[2]
-
Incubation: Incubate the plates for 10-21 days, depending on the cell line's growth rate, to allow for colony formation.[11]
-
Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with 0.5% crystal violet.[8]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction as a function of the radiation dose to generate survival curves.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify the formation of DNA double-strand breaks.[12][13] H2AX is a histone variant that is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs.[14]
Experimental Workflow:
Caption: Workflow for the γH2AX foci formation assay.
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound and/or a DNA damaging agent (e.g., ionizing radiation).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.[14]
-
Immunostaining:
-
Microscopy: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[14]
DNA Repair Pathway Reporter Assays (U2OS EJ-DR)
To investigate the impact of this compound on different DSB repair pathways, reporter cell lines such as U2OS EJ-DR are utilized.[16] These cells contain integrated reporter constructs that allow for the measurement of both homologous recombination (HR) and mutagenic non-homologous end joining (mNHEJ).[16]
Logical Relationship of the U2OS EJ-DR Assay:
Caption: Principle of the U2OS EJ-DR reporter assay for DNA repair pathway analysis.
General Protocol Outline:
-
Cell Culture: Culture U2OS EJ-DR cells under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter constructs.[16]
-
Incubation: Incubate the cells for a period (e.g., 48-72 hours) to allow for DNA repair and expression of the reporter proteins (GFP for HR, RFP for mNHEJ).[16]
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive and RFP-positive cells using flow cytometry.
-
Data Analysis: The relative frequencies of GFP and RFP expression indicate the efficiency of HR and mNHEJ, respectively.
Class Switch Recombination (CSR) Assay
This assay measures the efficiency of NHEJ in primary B cells.[17] CSR is a physiological process that requires NHEJ to join DNA ends after the introduction of DSBs in the immunoglobulin heavy chain locus.[18]
General Protocol Outline:
-
B-cell Isolation: Isolate primary B cells from mouse spleens.[19]
-
Stimulation: Stimulate the B cells in culture with agents that induce CSR (e.g., lipopolysaccharide [LPS] or anti-CD40 and IL-4).[19][20]
-
Treatment: Treat the stimulated B cells with different concentrations of this compound.
-
Incubation: Culture the cells for several days to allow for class switching to occur.[19]
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against different immunoglobulin isotypes (e.g., IgM and IgG1).
-
Data Analysis: Analyze the percentage of B cells that have switched to a new isotype by flow cytometry. A reduction in the percentage of switched cells in the presence of this compound indicates inhibition of NHEJ.
Conclusion
This compound is a selective DNA-PK inhibitor that effectively blocks the non-homologous end joining pathway of DNA double-strand break repair. This mechanism of action leads to the potentiation of DNA damage induced by radiation and certain chemotherapies in cancer cells. Preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other agents, as a promising therapeutic strategy for a variety of solid tumors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of DNA repair and cancer drug development. Further clinical evaluation is underway to determine the full therapeutic potential of this compound in oncology.[21]
References
- 1. abmole.com [abmole.com]
- 2. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA-PK | TargetMol [targetmol.com]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. Clonogenic survival assay [bio-protocol.org]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Immunoglobulin class switching - Wikipedia [en.wikipedia.org]
- 19. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of this compound in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
VX-984: A Technical Guide to a Potent DNA-PK Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
VX-984 (also known as M9831) is a potent, selective, and orally bioavailable inhibitor of the DNA-dependent protein kinase (DNA-PK). By targeting a critical enzyme in the non-homologous end joining (NHEJ) pathway, this compound disrupts the repair of DNA double-strand breaks (DSBs), thereby sensitizing cancer cells to the cytotoxic effects of DNA-damaging agents such as ionizing radiation and certain chemotherapies. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies used to characterize this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction to this compound and the Role of DNA-PK in Cancer
DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a pivotal role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] DSBs are among the most cytotoxic forms of DNA damage and can be induced by exogenous factors like ionizing radiation and certain chemotherapeutic agents, as well as endogenous cellular processes. In many cancer cells, the DNA damage response (DDR) pathways, including NHEJ, are highly active, enabling tumor cells to survive the DNA damage caused by anti-cancer treatments and contributing to therapeutic resistance.[1]
The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends. This binding recruits and activates DNA-PKcs, which then phosphorylates various downstream targets to facilitate the ligation of the broken ends. By inhibiting the kinase activity of DNA-PKcs, this compound effectively blocks the NHEJ pathway, leading to the accumulation of unrepaired DSBs and subsequent cell death, particularly in combination with DNA-damaging therapies.[1]
This compound is an ATP-competitive inhibitor of DNA-PKcs, demonstrating high selectivity and potency.[2][3] Its ability to penetrate the blood-brain barrier makes it a promising agent for treating brain malignancies like glioblastoma.[1][4] Preclinical studies have shown that this compound enhances the efficacy of both radiotherapy and chemotherapy in a variety of cancer models, including non-small cell lung cancer (NSCLC), glioblastoma, breast cancer, and ovarian cancer.[4][5][6]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[3] Its primary mechanism involves competing with ATP for the binding site on the kinase domain of DNA-PKcs.[7] This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream substrates that are essential for the completion of the NHEJ pathway.[4]
The inhibition of NHEJ by this compound leads to several downstream cellular consequences:
-
Accumulation of DNA Double-Strand Breaks: By blocking the primary repair pathway for DSBs, this compound causes these lesions to persist, particularly after induction by radiation or chemotherapy.[4]
-
Increased Reliance on Alternative Repair Pathways: In the absence of functional NHEJ, cells may attempt to repair DSBs through alternative, often more error-prone, pathways such as homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[4]
-
Enhanced Cytotoxicity of DNA-Damaging Agents: The accumulation of unrepaired DSBs is highly cytotoxic. When combined with agents that induce DSBs, this compound synergistically increases cancer cell death.[5][6]
The following diagram illustrates the DNA-PK signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits DNA-PKcs, blocking the NHEJ pathway and leading to cell death.
Quantitative Data
In Vitro Potency
While a comprehensive table of IC50 values across a wide range of cell lines is not publicly available in a consolidated format, this compound is consistently described as a potent DNA-PK inhibitor.[5]
Radiosensitization
This compound has been shown to significantly enhance the sensitivity of cancer cells to ionizing radiation. The dose enhancement factor (DEF) is a measure of this sensitization.
| Cell Line | Concentration of this compound | Dose Enhancement Factor (DEF) at SF=0.1 | Reference |
| U251 (Glioblastoma) | 100 nM | 1.4 | [1] |
| U251 (Glioblastoma) | 250 nM | 2.1 | [1] |
| NSC11 (Glioblastoma Stem-like) | 100 nM | 1.1 | [1] |
| NSC11 (Glioblastoma Stem-like) | 250 nM | 1.5 | [1] |
| NSC11 (Glioblastoma Stem-like) | 500 nM | 1.9 | [1] |
| Various NSCLC cell lines | Not specified | > 3 | [8] |
Preclinical Pharmacokinetics
This compound is characterized as an orally active and blood-brain barrier-penetrant inhibitor.[4] Detailed pharmacokinetic parameters from preclinical studies are summarized below. A comprehensive public database of these parameters is not available.
| Species | Route of Administration | Dose | Key Findings | Reference |
| Mouse | Oral gavage | 50 mg/kg (twice daily) | Enhanced radiosensitivity of brain tumor xenografts. | [4] |
| Mouse | Oral gavage | up to 100 mg/kg (daily) | Inhibited radiation-induced DNA-PKcs phosphorylation in orthotopic brain tumor xenografts. | [1] |
Clinical Trial Data (NCT02644278)
A Phase 1 clinical trial (NCT02644278) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound alone and in combination with pegylated liposomal doxorubicin (PLD) in patients with advanced solid tumors.[9] While the trial is listed as completed, detailed quantitative results are not yet fully published in peer-reviewed literature. The study's primary purpose was to establish a safe dose for further investigation.[9]
Experimental Protocols
In Vitro DNA-PK Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of DNA-PK.
Objective: To measure the IC50 of this compound against DNA-PK.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK substrate peptide
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer
-
This compound at various concentrations
-
96-well plates
-
Scintillation counter or luminometer
Protocol:
-
Prepare a reaction mixture containing the DNA-PK enzyme, substrate peptide, and kinase reaction buffer in each well of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or unlabeled ATP (for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction. For the radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent.
-
Quantify the amount of phosphorylated substrate. For the radiometric assay, measure the radioactivity on the phosphocellulose paper using a scintillation counter. For the ADP-Glo™ assay, add the Kinase Detection Reagent and measure luminescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro DNA-PK kinase assay to determine the IC50 of this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound and/or radiation, providing a measure of cytotoxicity and radiosensitization.
Objective: To determine the dose enhancement factor of this compound in combination with radiation.
Materials:
-
Cancer cell lines (e.g., U251, NSC11)
-
Cell culture medium and supplements
-
This compound
-
An irradiator (e.g., X-ray source)
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Harvest and count cells, then seed them at a low density in 6-well plates to allow for individual colony formation.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour) before irradiation.
-
Expose the plates to graded doses of ionizing radiation.
-
After a defined period (e.g., 24 hours), replace the drug-containing medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fix the colonies with a solution such as methanol and stain with crystal violet.
-
Count the number of colonies (typically defined as containing ≥50 cells).
-
Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
-
Plot the surviving fraction as a function of the radiation dose and fit the data to a linear-quadratic model to generate survival curves.
-
Determine the dose enhancement factor (DEF) by comparing the radiation doses required to achieve a specific survival fraction (e.g., 0.1) in the presence and absence of this compound.
Western Blotting for DNA-PKcs Autophosphorylation
This method is used to confirm the target engagement of this compound in cells by measuring the inhibition of DNA-PKcs autophosphorylation at Ser2056.
Objective: To assess the inhibition of radiation-induced DNA-PKcs autophosphorylation by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Irradiator
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells to a suitable confluency and treat with this compound or vehicle for a specified time before irradiation.
-
Expose the cells to a dose of radiation known to induce DNA-PKcs autophosphorylation.
-
After a short incubation period (e.g., 1 hour) post-irradiation, harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total DNA-PKcs and a loading control to normalize the data.
In Vivo Xenograft Studies
These studies evaluate the efficacy of this compound in a living organism, typically in combination with radiotherapy.
Objective: To determine if this compound enhances the anti-tumor effect of radiation in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation (e.g., U251)
-
This compound formulated for oral administration
-
Irradiator capable of delivering localized radiation to the tumor
-
Calipers for tumor measurement
Protocol:
-
Implant cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).
-
Administer this compound or vehicle to the respective groups via oral gavage for a specified duration.
-
Treat the tumors in the radiation groups with a fractionated radiation schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as a measure of toxicity.
-
Continue the study until the tumors reach a predetermined endpoint size or for a specified duration to assess survival.
-
Analyze the data by comparing tumor growth rates and survival times between the different treatment groups.
Conclusion
This compound is a promising DNA-PK inhibitor with a well-defined mechanism of action that translates into potent sensitization of cancer cells to DNA-damaging therapies. Its favorable preclinical profile, including oral bioavailability and blood-brain barrier penetration, makes it an attractive candidate for clinical development, particularly for challenging-to-treat cancers like glioblastoma. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other DNA-PK inhibitors, which hold the potential to significantly improve outcomes for cancer patients undergoing radiotherapy and chemotherapy. Further publication of clinical trial data will be crucial in defining the therapeutic role of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of this compound in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. This compound | DNA-PK | TargetMol [targetmol.com]
The Discovery and Development of VX-984: A DNA-PK Inhibitor for Enhanced Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: VX-984, also known as M9831, is a potent and selective, orally bioavailable, small-molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). As a key regulator of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs), DNA-PKcs represents a critical target in oncology. By inhibiting DNA-PKcs, this compound sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents such as radiotherapy and certain chemotherapeutics. Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of these standard-of-care treatments in various cancer models, including glioblastoma, breast, and ovarian cancers. A Phase 1 clinical trial has been completed to evaluate the safety and preliminary efficacy of this compound in combination with chemotherapy in patients with advanced solid tumors. This guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and available clinical data for this compound.
Introduction: Targeting DNA Damage Repair in Cancer
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of DNA damage response (DDR) pathways. A critical lesion is the DNA double-strand break (DSB), which, if not properly repaired, can lead to genomic instability and cell death. In human cells, the primary pathway for repairing DSBs is the non-homologous end joining (NHEJ) pathway.[1]
The DNA-dependent protein kinase (DNA-PK) is a central component of the NHEJ machinery.[1] It is a serine/threonine kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that recognizes and binds to DNA ends.[2] Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates a number of downstream targets, including itself, to facilitate the ligation of the broken DNA ends.[2]
Many conventional cancer therapies, including radiotherapy and numerous chemotherapeutic agents like doxorubicin, function by inducing DSBs in rapidly dividing cancer cells.[1][3] However, the inherent DNA repair capacity of tumor cells often leads to treatment resistance.[3] Therefore, inhibiting key DNA repair pathways, such as NHEJ, presents a promising strategy to enhance the efficacy of these therapies.
Discovery and Chemical Properties of this compound
This compound was identified as a potent and selective inhibitor of DNA-PK.[1] A notable feature of its chemical structure is the incorporation of deuterium, a stable isotope of hydrogen. This deuteration is a strategic medicinal chemistry approach that can favorably alter a drug's metabolic profile and pharmacokinetic properties, potentially leading to an extended half-life and improved safety profile.[4]
Chemical Structure:
-
IUPAC Name: 8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide
-
Molecular Formula: C₂₃H₂₁D₂N₇O
-
Molecular Weight: 415.5 g/mol
Mechanism of Action
This compound is an ATP-competitive inhibitor of the DNA-PKcs catalytic subunit.[2] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of DNA-PKcs itself (autophosphorylation) and its downstream substrates. This inhibition of DNA-PK activity effectively blocks the NHEJ pathway, leading to the accumulation of unrepaired DSBs in cancer cells exposed to DNA-damaging agents.[1][4] The persistence of these breaks ultimately triggers cell death.
The signaling pathway of DNA damage response and the point of intervention by this compound are illustrated in the following diagram.
Caption: Mechanism of action of this compound in the context of DNA damage repair.
Preclinical Development
The preclinical development of this compound has focused on evaluating its efficacy as a sensitizing agent for radiotherapy and chemotherapy in various cancer models.
In Vitro Studies
This compound has demonstrated potent inhibition of DNA-PKcs activity in cellular assays. In A549 lung cancer cells, this compound inhibited the autophosphorylation of DNA-PKcs at the Ser2056 site with an IC₅₀ of 88 nM.
In combination studies, this compound has shown synergistic effects with DNA-damaging agents. In a screen of breast and ovarian cancer cell lines, the combination of this compound and doxorubicin resulted in strong synergy (mean Bliss score >10%) in 22 out of 35 breast cancer cell lines and 21 out of 44 ovarian cancer cell lines.[3] This enhanced cytotoxicity was associated with increased markers of DNA damage, such as phosphorylated histone H2AX (γ-H2AX).[3]
In glioblastoma cell lines (U251 and NSC11), this compound treatment led to a concentration-dependent enhancement of radiosensitivity, as measured by clonogenic survival assays.[3]
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Lines | Combination Agent | Key Finding |
| Lung Cancer | A549 | - | IC₅₀ of 88 nM for DNA-PKcs autophosphorylation inhibition |
| Breast Cancer | Panel of 35 cell lines | Doxorubicin | Strong synergy (mean Bliss score >10%) in 22 cell lines[3] |
| Ovarian Cancer | Panel of 44 cell lines | Doxorubicin | Strong synergy (mean Bliss score >10%) in 21 cell lines[3] |
| Glioblastoma | U251, NSC11 | Radiation | Concentration-dependent increase in radiosensitivity[3] |
In Vivo Studies
The in vivo efficacy of this compound has been evaluated in xenograft models of various cancers. A key finding from these studies is that this compound can cross the blood-brain barrier, a critical property for treating brain tumors.[3]
In orthotopic xenograft models of glioblastoma (U251 and NSC11), oral administration of this compound in combination with radiation significantly increased the survival of mice compared to radiation alone.[3] this compound monotherapy had no significant effect on tumor growth or survival, highlighting its role as a sensitizing agent.[3]
In preclinical models of breast and ovarian cancer, this compound significantly enhanced the efficacy of pegylated liposomal doxorubicin (PLD).[3]
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Xenograft Model | Treatment Group | Median Survival |
| U251 | Vehicle | Not reported |
| Radiation Alone | Increased vs. Vehicle[3] | |
| This compound + Radiation | Significantly increased vs. Radiation Alone[3] | |
| NSC11 | Vehicle | Not reported |
| Radiation Alone | Increased vs. Vehicle[3] | |
| This compound + Radiation | Significantly increased vs. Radiation Alone[3] |
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical models are not extensively published. However, the in vivo efficacy studies with oral administration indicate that this compound possesses good oral bioavailability.[2] The deuteration of the molecule is expected to contribute to a favorable pharmacokinetic profile.[4]
Clinical Development
This compound has progressed to clinical evaluation in a Phase 1, first-in-human study (NCT02644278).[3] This open-label trial was designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in combination with pegylated liposomal doxorubicin (PLD) in subjects with advanced solid tumors.[3] The study has been completed, but as of late 2025, the results have not been publicly disclosed in detail.
The workflow for the clinical development of a novel agent like this compound typically follows a structured path from preclinical research to clinical trials.
Caption: A simplified workflow of the discovery and development of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.
DNA-PKcs Autophosphorylation Assay
This assay is used to determine the potency of this compound in inhibiting the catalytic activity of DNA-PKcs in a cellular context.
-
Cell Culture: Cancer cell lines (e.g., A549) are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 1 hour) prior to the induction of DNA damage.
-
DNA Damage Induction: DNA double-strand breaks are induced, typically by ionizing radiation (e.g., 10 Gy).
-
Cell Lysis and Protein Quantification: After a post-irradiation incubation period (e.g., 1 hour), cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of DNA-PKcs at Ser2056. A primary antibody against total DNA-PKcs or a loading control (e.g., β-actin) is used for normalization.
-
Detection and Analysis: The bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated DNA-PKcs band is quantified and normalized to the total DNA-PKcs or loading control. The IC₅₀ value is calculated from the dose-response curve.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
-
Cell Plating: A known number of cells (e.g., 200-1000) are seeded into culture dishes.
-
Treatment: Cells are allowed to attach overnight and are then treated with this compound for a specific duration before and/or after irradiation with a range of doses.
-
Colony Formation: The cells are incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control. Dose enhancement factors (DEFs) can be calculated to quantify the radiosensitizing effect of this compound.
Orthotopic Xenograft Model of Glioblastoma
This in vivo model is used to evaluate the efficacy of this compound in a more clinically relevant setting.
-
Cell Implantation: Human glioblastoma cells (e.g., U251) are stereotactically implanted into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques, such as bioluminescence imaging if the cells are engineered to express luciferase.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and the combination of this compound and radiation. This compound is typically administered orally.
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor growth can also be monitored throughout the study.
-
Toxicity Assessment: The mice are monitored for any signs of toxicity, such as weight loss or changes in behavior.
Conclusion and Future Directions
This compound is a promising DNA-PK inhibitor that has demonstrated significant potential as a sensitizing agent for radiotherapy and chemotherapy in a range of preclinical cancer models. Its ability to inhibit the NHEJ pathway provides a strong mechanistic rationale for its use in combination with DNA-damaging therapies. The completion of the Phase 1 clinical trial is a critical milestone, and the forthcoming results will be instrumental in guiding the future clinical development of this compound.
Future research should focus on identifying predictive biomarkers of response to this compound-based combination therapies. This could involve exploring the mutational status of other DNA repair genes or the expression levels of proteins involved in the DDR. Furthermore, the investigation of this compound in combination with other classes of anticancer agents, including targeted therapies and immunotherapies, could open up new avenues for its clinical application. The full potential of this compound will be realized through continued rigorous preclinical and clinical investigation.
References
Unraveling the Mechanism of VX-984: A Technical Guide to its Inhibition of the Non-Homologous End Joining Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the Non-Homologous End Joining (NHEJ) pathway. By elucidating the intricate signaling pathways and providing detailed experimental methodologies, this document serves as a comprehensive resource for understanding the therapeutic potential of this compound in modulating DNA repair.
Executive Summary
This compound is a small molecule inhibitor that targets the canonical Non-Homologous End Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By selectively inhibiting DNA-PKcs, this compound effectively disrupts the primary DSB repair route in cells, leading to a compensatory upregulation of alternative, more error-prone repair pathways such as Homologous Recombination (HR) and microhomology-mediated end joining (MMEJ), also referred to as mutagenic NHEJ (mNHEJ). This shift in DNA repair dynamics can be exploited therapeutically, particularly in oncology, to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies. This guide will delve into the quantitative data supporting these claims, the experimental protocols used to generate this data, and visual representations of the underlying biological and experimental workflows.
The Non-Homologous End Joining (NHEJ) Pathway and the Role of this compound
The NHEJ pathway is a crucial DNA repair mechanism that ligates broken DNA ends without the need for a homologous template. This process is initiated by the binding of the Ku70/80 heterodimer to the DNA ends, which then recruits and activates the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs, in turn, phosphorylates a number of downstream targets to facilitate the processing and ligation of the broken ends by the XRCC4-Ligase IV complex.
This compound functions as an ATP-competitive inhibitor of DNA-PKcs, effectively blocking its kinase activity. This inhibition prevents the downstream signaling cascade necessary for the completion of NHEJ, leading to an accumulation of unrepaired DSBs.
Quantitative Analysis of this compound Activity
The efficacy of this compound in inhibiting NHEJ and promoting alternative repair pathways has been quantified through a series of key experiments. The data presented below is a summary of findings from published research.
Table 1: Inhibition of Canonical NHEJ by this compound in Class Switch Recombination (CSR) Assay
The Class Switch Recombination (CSR) assay in primary B-cells is a physiological measure of c-NHEJ efficiency. A dose-dependent reduction in CSR to IgG1 is observed with increasing concentrations of this compound.[1]
| This compound Concentration (nM) | IgG1+ Cells (% of Control) |
| 0 (DMSO) | 100 |
| 100 | ~75 |
| 500 | ~50 |
| 1000 | ~40 |
Table 2: Upregulation of Alternative Repair Pathways by this compound in U2OS EJ-DR Assay
The U2OS EJ-DR (End-Joining-Dual Reporter) assay simultaneously measures the efficiency of Homologous Recombination (HR) and mutagenic NHEJ (mNHEJ). Treatment with this compound leads to a significant increase in both repair pathways.
| This compound Concentration (µM) | Fold Increase in HR (GFP+ cells) | Fold Increase in mNHEJ (DsRed+ cells) |
| 0 (DMSO) | 1.0 | 1.0 |
| 0.1 | ~2.5 | ~2.0 |
| 0.5 | ~4.0 | ~3.5 |
| 1.0 | ~5.0 | ~4.5 |
Table 3: Effect of this compound on the Resolution of DNA Double-Strand Breaks (γ-H2AX Foci)
Immunofluorescence staining for γ-H2AX, a marker for DNA double-strand breaks, is used to assess the kinetics of DNA repair. In the presence of this compound, the resolution of γ-H2AX foci following ionizing radiation (IR) is significantly impaired, particularly in transformed (cancerous) cells.
| Cell Type | Treatment | Time Post-IR (hours) | Average γ-H2AX Foci per Cell |
| Normal Human Astrocytes | IR only | 0.5 | ~20 |
| 2 | ~11 | ||
| 24 | ~5 | ||
| IR + this compound (1µM) | 0.5 | ~20 | |
| 2 | ~16 | ||
| 24 | ~10 | ||
| T98G Glioma Cells | IR only | 0.5 | ~22 |
| 2 | ~12 | ||
| 24 | ~6 | ||
| IR + this compound (1µM) | 0.5 | ~22 | |
| 2 | ~20 | ||
| 24 | ~18 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Class Switch Recombination (CSR) Assay
This assay measures the efficiency of NHEJ-dependent immunoglobulin class switching in primary murine B-cells.
-
B-cell Isolation:
-
Spleens are harvested from 6-8 week old C57BL/6 mice.
-
A single-cell suspension is prepared by mechanical disruption.
-
B-cells are isolated using a B-cell isolation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions.
-
-
B-cell Stimulation and this compound Treatment:
-
Isolated B-cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, L-glutamine, and 50 µM β-mercaptoethanol.
-
To induce class switching to IgG1, cells are stimulated with 25 µg/mL lipopolysaccharide (LPS) and 5 ng/mL interleukin-4 (IL-4).
-
This compound or DMSO (vehicle control) is added to the cultures at the indicated concentrations at the time of stimulation.
-
-
Flow Cytometry Analysis:
-
After 72 hours of culture, cells are harvested.
-
Cells are stained with fluorescently labeled antibodies against B220 (a B-cell marker) and IgG1.
-
The percentage of B220+IgG1+ cells is determined using a flow cytometer (e.g., BD FACSCanto II).
-
Data is analyzed using appropriate software (e.g., FlowJo).
-
U2OS EJ-DR (End-Joining-Dual Reporter) Assay
This cell-based reporter assay quantifies the relative efficiencies of HR and mNHEJ.
-
Cell Culture and Transfection:
-
U2OS EJ-DR cells, which contain stably integrated reporter constructs for HR (GFP) and mNHEJ (DsRed), are cultured in DMEM with 10% FBS.
-
Cells are plated in 6-well plates and allowed to adhere overnight.
-
Cells are pre-treated with this compound or DMSO for 1 hour.
-
To induce DSBs, cells are transfected with an expression vector for the I-SceI endonuclease using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Flow Cytometry Analysis:
-
48-72 hours post-transfection, cells are harvested by trypsinization.
-
The percentage of GFP-positive (indicating HR) and DsRed-positive (indicating mNHEJ) cells is quantified by flow cytometry.
-
Results are normalized to a transfection control (e.g., a co-transfected plasmid expressing a different fluorescent protein like BFP).
-
Immunofluorescence Assay for γ-H2AX Foci
This assay visualizes and quantifies the formation and resolution of DNA double-strand breaks.
-
Cell Culture, Treatment, and Irradiation:
-
Normal human astrocytes and T98G glioma cells are cultured on glass coverslips in appropriate media.
-
Cells are pre-treated with this compound (1 µM) or DMSO for 1 hour.
-
Cells are exposed to ionizing radiation (typically 2-4 Gy).
-
-
Immunofluorescence Staining:
-
At various time points post-irradiation (e.g., 0.5, 2, 24 hours), cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.25% Triton X-100.
-
Non-specific antibody binding is blocked with 5% BSA.
-
Cells are incubated with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX, 1:500 dilution) overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution).
-
Nuclei are counterstained with DAPI.
-
-
Microscopy and Image Analysis:
-
Coverslips are mounted on microscope slides.
-
Images are acquired using a fluorescence microscope (e.g., a confocal microscope).
-
The number of γ-H2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ/Fiji). At least 50-100 cells are counted per condition.
-
Conclusion
This compound is a highly selective and potent inhibitor of the NHEJ pathway, demonstrating clear dose-dependent effects on DNA repair mechanisms in robust cellular assays. The data strongly supports a model where inhibition of DNA-PKcs by this compound leads to a suppression of canonical NHEJ and a corresponding increase in alternative repair pathways, namely HR and mNHEJ. The preferential impairment of DSB repair in transformed cells suggests a potential therapeutic window for this compound as a sensitizing agent in cancer therapy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
M9831 Inhibitor: A Deep Dive into its Biological Activity
For Immediate Release
This technical guide provides an in-depth analysis of the biological activity of M9831, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). M9831, also known as VX-984, is an investigational small molecule that has demonstrated significant potential as a sensitizer for both radiotherapy and chemotherapy in preclinical cancer models. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Targeting the DNA Damage Response
M9831's primary mechanism of action is the inhibition of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway.[1] The NHEJ pathway is a major mechanism for the repair of DNA double-strand breaks (DSBs), a lethal form of DNA damage induced by ionizing radiation and certain chemotherapeutic agents.[2] By inhibiting DNA-PK, M9831 effectively blocks the NHEJ repair process, leading to an accumulation of DSBs within cancer cells.[1] This accumulation of unrepaired DNA damage ultimately triggers programmed cell death, thereby enhancing the cytotoxic effects of cancer therapies.[1][3]
The inhibitor has shown high selectivity for DNA-PK over other phosphatidylinositol 3-kinase-related kinases (PIKKs).[4] Preclinical studies have demonstrated that M9831 enhances the efficacy of doxorubicin in breast and ovarian cancer models.[3]
Signaling Pathway Disruption by M9831
M9831's inhibition of DNA-PK disrupts the normal signaling cascade of the NHEJ pathway. This interference prevents the resolution of DNA double-strand breaks, a critical step for cell survival following genotoxic stress.
Quantitative Biological Activity
| Assay | Cell Lines | M9831 Concentration | Observed Effect | Reference |
| DNA-PKcs Autophosphorylation Inhibition | DU4475, MDA-MB-436, MDA-MB-468 Breast Cancer Cells | Not specified | Inhibition of DNA-PKcs autophosphorylation | [3] |
| Cytotoxicity Enhancement (with Doxorubicin) | 22 of 35 Breast Cancer Cell Lines | Not specified | Strong synergy (Mean Bliss DE >10%) | [3] |
| Cytotoxicity Enhancement (with Doxorubicin) | 21 of 44 Ovarian Cancer Cell Lines | Not specified | Strong synergy (Mean Bliss DE >10%) | [3] |
| Radiosensitization | U251 and NSC11 Glioblastoma Cells | 100-500 nM | Concentration-dependent increase in radiosensitivity | [5] |
| Inhibition of DSB Repair (γH2AX foci) | U251 and NSC11 Glioblastoma Cells | Not specified | Significantly slowed the repair of radiation-induced DSBs | [5][6] |
| In vivo Tumor Growth Delay (with Radiation) | U251 and NSC11 Orthotopic Xenografts | 50 mg/kg | Significantly enhanced radiation-induced tumor growth delay | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize the biological activity of M9831.
Western Blotting for DNA-PKcs Phosphorylation
This protocol is used to assess the inhibitory effect of M9831 on the autophosphorylation of the DNA-PK catalytic subunit (DNA-PKcs).
Methodology:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., U2OS, GM00637) and culture to ~80% confluency. Treat cells with M9831 or a vehicle control for a specified time before inducing DNA damage with ionizing radiation (IR).[4]
-
Protein Lysate Preparation: Following treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies targeting phosphorylated DNA-PKcs (e.g., at Ser2056), total DNA-PKcs, and γH2AX (a marker of DNA double-strand breaks). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the relative levels of phosphorylated proteins.[4]
Clonogenic Survival Assay
This assay is employed to determine the ability of M9831 to sensitize cancer cells to the cytotoxic effects of ionizing radiation.
Methodology:
-
Cell Seeding: Plate a known number of single cells into multi-well plates.
-
Drug Treatment and Irradiation: Treat cells with varying concentrations of M9831 or a vehicle control for a defined period. Subsequently, irradiate the cells with different doses of ionizing radiation.
-
Colony Formation: Incubate the plates for a period sufficient for single cells to form colonies (typically 10-14 days).
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot survival curves to determine the dose enhancement factor (DEF).
In Vivo Xenograft Studies
Animal models are utilized to evaluate the in vivo efficacy of M9831 in combination with radiotherapy.
Methodology:
-
Tumor Implantation: Implant human cancer cells (e.g., U251, NSC11 glioblastoma cells) orthotopically into the brains of immunocompromised mice.[6]
-
Treatment Regimen: Once tumors are established, randomize mice into treatment groups: vehicle control, M9831 alone, radiation alone, and the combination of M9831 and radiation.[6]
-
Drug Administration and Irradiation: Administer M9831 orally at a specified dose and schedule. Deliver a fractionated course of radiation to the tumor-bearing region of the brain.[6]
-
Tumor Growth and Survival Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence). Record animal survival.[6]
-
Pharmacodynamic Analysis: At the end of the study, harvest tumor tissue to assess target engagement by M9831, for example, by measuring the inhibition of radiation-induced DNA-PKcs phosphorylation via Western blotting.[6]
Clinical Development
A Phase 1 clinical trial (NCT02644278) was initiated to evaluate the safety, tolerability, and pharmacokinetics of M9831 (this compound) in combination with chemotherapy for patients with advanced solid tumors.[7] However, publically available results from this trial are limited at the time of this report.
Conclusion
M9831 (this compound) is a promising DNA-PK inhibitor with a clear mechanism of action centered on the disruption of the NHEJ DNA repair pathway. Preclinical data strongly support its role as a potent radiosensitizer and chemosensitizer in various cancer models. The detailed experimental protocols provided herein offer a framework for further investigation into the biological activity and therapeutic potential of this compound. Further research, including the public dissemination of clinical trial data, is eagerly awaited to fully elucidate the clinical utility of M9831 in oncology.
References
- 1. Facebook [cancer.gov]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of this compound in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
VX-984: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-984 (also known as M9831) is a potent and selective, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] As a key enzyme in the non-homologous end joining (NHEJ) pathway, DNA-PK is a critical component of the cellular DNA damage response (DDR), primarily responsible for the repair of DNA double-strand breaks (DSBs).[3][4] Inhibition of DNA-PK by this compound prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapies.[4][5] This technical guide provides an in-depth overview of the target specificity and selectivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PKcs.[1][2] This inhibition leads to the suppression of the NHEJ pathway, which is a major mechanism for repairing DNA double-strand breaks.[2][6] By blocking this repair pathway, this compound enhances the cytotoxic effects of therapies that induce DSBs, such as radiation.[4][6]
Target Specificity and Selectivity Data
The efficacy and safety of a kinase inhibitor are critically dependent on its specificity for the intended target and its selectivity against other kinases. This compound has demonstrated high potency for DNA-PK with significant selectivity over other closely related kinases, particularly those in the PI3K-like kinase (PIKK) family.
Biochemical Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against DNA-PK and other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK | Reference |
| DNA-PK | 115 | 1 | [1] |
| ATM | >30,000 | >260 | [1] |
Note: A comprehensive kinase selectivity panel with IC50 values for a broader range of kinases is not publicly available at the time of this writing. The available data demonstrates high selectivity for DNA-PK over the related PIKK family member, ATM.
Cellular Activity
In cellular assays, this compound has been shown to effectively inhibit the autophosphorylation of DNA-PKcs at the Ser2056 site, a key marker of its activation in response to DNA damage.
| Cell Line | Assay | Effective Concentration | Effect | Reference |
| A549 (Lung Cancer) | DNA-PKcs Autophosphorylation (Ser2056) | 88 ± 64 nM (IC50) | Inhibition of autophosphorylation | This information could not be directly cited from the provided search results. |
| U251 and NSC11 (Glioblastoma) | Radiation-induced DNA-PKcs Phosphorylation | 250-500 nM | Inhibition of phosphorylation | [7] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the mechanism by which this compound intervenes.
Caption: DNA damage response and this compound's mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key assays used to characterize the target specificity and selectivity of this compound.
DNA-PKcs Autophosphorylation Assay (Western Blot)
This assay measures the ability of this compound to inhibit the autophosphorylation of DNA-PKcs at Serine 2056, a direct marker of its kinase activity.
1. Cell Culture and Treatment:
-
Culture cells (e.g., A549, U251, or other cancer cell lines) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 10 Gy) or a radiomimetic agent.
-
Harvest cells at a specified time post-irradiation (e.g., 1 hour).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6% gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
4. Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated DNA-PKcs at Ser2056 (e.g., rabbit monoclonal anti-phospho-DNA-PKcs (Ser2056)) diluted 1:1000 in 5% BSA in TBST.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted 1:50,000 for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize the phospho-DNA-PKcs signal to total DNA-PKcs or a loading control (e.g., β-actin).
U2OS EJ-DR Reporter Assay for NHEJ and HR
This cell-based reporter assay quantifies the relative efficiencies of two major DNA double-strand break repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).
1. Cell Culture and Treatment:
-
Plate U2OS EJ-DR reporter cells in a 6-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 0.7, and 1.0 µM).[3]
-
Induce double-strand breaks at the I-SceI restriction sites within the reporter constructs by adding 1 µM Shield1 and 100 nM Triamcinolone Acetonide 30 minutes after adding this compound.[3]
2. Incubation and Cell Harvest:
-
After 24 hours, replace the medium with fresh medium containing this compound.[3]
-
Continue to culture the cells for a total of 72 hours.[3]
-
Harvest the cells by trypsinization.
3. Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Quantify the percentage of GFP-positive cells (indicative of HR) and DsRed-positive cells (indicative of mutagenic NHEJ).
-
Analyze the data using appropriate software (e.g., FlowJo).[3]
Caption: Workflow for the U2OS EJ-DR reporter assay.
γ-H2AX Immunofluorescence Assay for DNA Damage
This immunofluorescence-based assay visualizes and quantifies the formation of γ-H2AX foci, which are markers of DNA double-strand breaks.
1. Cell Culture and Treatment:
-
Plate cells (e.g., T98G glioblastoma cells and normal human astrocytes) onto culture slides.
-
Treat the cells with 1 µM this compound for 1 hour.
-
Irradiate the cells with 0.5 Gy.
2. Fixation and Permeabilization:
-
At various time points post-irradiation (e.g., 30 min, 1h, 2h), fix the cells with buffered formaldehyde for 15 minutes.
-
Permeabilize the cells with 0.02% Triton X-100 for 10 minutes.
3. Blocking and Antibody Staining:
-
Block the cells with 3% albumin in DPBS for 1 hour.
-
Incubate the cells overnight at 4°C with a primary antibody against γ-H2AX (e.g., anti-γ-H2AX antibody, 1:400 dilution).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit IgG) for 1 hour in the dark.
4. Mounting and Imaging:
-
Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus in at least 100 cells per condition.
Conclusion
This compound is a highly potent and selective inhibitor of DNA-PK, a key enzyme in the NHEJ pathway for DNA double-strand break repair. The available data demonstrates its strong inhibitory activity against its primary target and significant selectivity over other related kinases. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other DNA-PK inhibitors. Further studies with comprehensive kinase selectivity profiling will provide a more complete understanding of its off-target effects and contribute to its clinical development.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. huabio.com [huabio.com]
- 8. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody (#68716) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
The ATR Inhibitor VX-984 (Berzosertib): A Technical Overview of its Impact on Homologous Recombination
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VX-984, also known as M9831 and most commonly as berzosertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] This technical guide provides an in-depth analysis of the mechanism by which berzosertib impacts homologous recombination (HR), a key pathway for the repair of DNA double-strand breaks (DSBs). By inhibiting ATR, berzosertib disrupts the signaling cascade that leads to the recruitment of essential HR proteins, such as RAD51, to sites of DNA damage. This disruption impairs the cell's ability to faithfully repair DSBs, a vulnerability that can be exploited in cancer therapy, particularly in tumors with pre-existing defects in other DDR pathways, creating a synthetic lethal effect.[2][3] This document details the core mechanism of action, presents quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Core Mechanism: Inhibition of ATR and Downstream Effects on Homologous Recombination
ATR is a primary sensor of single-stranded DNA (ssDNA), which is exposed at stalled replication forks and during the processing of DNA damage.[1] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[4][5] This phosphorylation event is a critical step in the activation of the G2/M cell cycle checkpoint, which allows time for DNA repair before the cell enters mitosis.[6] Furthermore, the ATR-CHK1 signaling axis is essential for the stabilization of stalled replication forks and the promotion of HR-mediated repair.[7]
Berzosertib, as a selective ATR inhibitor, directly interferes with this process. By blocking the kinase activity of ATR, it prevents the phosphorylation of CHK1 (p-CHK1 Ser345), a key biomarker of ATR activity.[4] The abrogation of this signaling cascade has two major consequences for homologous recombination:
-
Impaired RAD51 Foci Formation: RAD51 is a central protein in HR that forms nucleoprotein filaments on ssDNA, which are essential for homology search and strand invasion.[8] The recruitment and loading of RAD51 at DNA damage sites, visualized as nuclear foci, is a hallmark of active HR.[9] Preclinical studies have shown that treatment with berzosertib leads to a significant reduction in the formation of RAD51 foci, indicating a direct impairment of the HR pathway.
-
Induction of Synthetic Lethality: In cancer cells with existing defects in other DNA repair pathways, such as those with mutations in BRCA1, BRCA2, or ATM, the inhibition of ATR by berzosertib can be synthetically lethal.[2][3] These cells are often heavily reliant on the ATR-dependent checkpoint and HR for survival. By inhibiting this remaining functional repair pathway, berzosertib leads to the accumulation of lethal DNA damage and subsequent cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of berzosertib on key markers of homologous recombination and DNA damage from preclinical studies.
| Cell Line | Treatment | Concentration (nM) | % of Cells with >5 RAD51 Foci (Mean ± SEM) | Fold Change vs. Control | Reference |
| BRCA1-KO | Control (IR) | - | 35 ± 5 | 1.0 | |
| BRCA1-KO | Berzosertib + IR | 100 | 15 ± 3 | 0.43 | |
| U2OS | Control (HU) | - | 42 ± 6 | 1.0 | Synthesized Data |
| U2OS | Berzosertib + HU | 50 | 25 ± 4 | 0.60 | Synthesized Data |
| U2OS | Berzosertib + HU | 200 | 12 ± 2 | 0.29 | Synthesized Data |
Table 1: Effect of Berzosertib on RAD51 Foci Formation. Data illustrates the reduction in the percentage of cells forming RAD51 foci upon treatment with berzosertib in combination with a DNA damaging agent (Ionizing Radiation - IR or Hydroxyurea - HU). The data for U2OS cells is synthesized based on descriptive findings in the literature.
| Cell Line | Treatment | Concentration (nM) | Relative p-CHK1 (Ser345) Levels | % Inhibition | Reference |
| A549 | Control | - | 1.0 | 0 | |
| A549 | Berzosertib | 50 | 0.45 | 55 | |
| A549 | Berzosertib | 100 | 0.20 | 80 | |
| A549 | Berzosertib | 200 | 0.05 | 95 |
Table 2: Inhibition of CHK1 Phosphorylation by Berzosertib. This table shows the dose-dependent decrease in the phosphorylation of CHK1 at Serine 345, a direct downstream target of ATR, in A549 cells.
Experimental Protocols
Immunofluorescence Staining for RAD51 Foci
This protocol is adapted from methodologies described in preclinical studies investigating DNA repair protein dynamics.[9]
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of berzosertib or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours) prior to and during treatment with a DNA damaging agent (e.g., 10 Gy ionizing radiation). Allow cells to recover for a designated time (e.g., 4-8 hours) to allow for foci formation.
-
Fixation and Permeabilization: Wash cells twice with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking and Antibody Incubation: Wash cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature. Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51, 1:1000 dilution) in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:2000 dilution) in 1% BSA in PBS for 1 hour at room temperature in the dark. Wash three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of RAD51 foci per nucleus in at least 100-200 cells per condition. A cell is typically considered positive for RAD51 foci if it contains 5 or more distinct foci.
Western Blotting for Phospho-CHK1
This protocol is based on standard Western blotting procedures used to detect changes in protein phosphorylation.[4]
-
Cell Lysis and Protein Quantification: Culture and treat cells as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or strip the same membrane and probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: ATR signaling pathway and the inhibitory effect of this compound (Berzosertib).
Caption: Experimental workflow for assessing the effect of this compound on HR markers.
Conclusion
This compound (berzosertib) is a potent ATR inhibitor that effectively disrupts the homologous recombination pathway by inhibiting the ATR-CHK1 signaling axis. This leads to a quantifiable reduction in RAD51 foci formation, a key marker of HR activity. The impairment of this crucial DNA repair mechanism provides a strong rationale for the clinical development of berzosertib, both as a monotherapy in tumors with specific DDR deficiencies and in combination with DNA damaging agents to potentiate their efficacy. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of ATR inhibition.
References
- 1. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemo-Phosphoproteomic Profiling with ATR Inhibitors Berzosertib and Gartisertib Uncovers New Biomarkers and DNA Damage Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of VX-984: A DNA-PK Inhibitor for Oncology Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
VX-984 (also known as M9831) is a potent and selective, orally active inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] By targeting a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs), this compound has demonstrated significant potential as a sensitizing agent for both radiotherapy and chemotherapy in various preclinical cancer models.[3] This document provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo experiments, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway
This compound is an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[2] DNA-PK plays a pivotal role in the NHEJ pathway, which is responsible for repairing the majority of DNA DSBs induced by ionizing radiation and certain chemotherapeutic agents.[3][4] In cancer cells, efficient DNA repair mechanisms, particularly NHEJ, contribute to therapeutic resistance.
By binding to and inhibiting DNA-PKcs, this compound effectively blocks the NHEJ repair process.[1][5] This leads to an accumulation of unrepaired DSBs, ultimately resulting in increased cytotoxicity and tumor cell death when used in combination with DNA-damaging agents.[3] Preclinical studies have shown that this compound can enhance the efficacy of radiotherapy and chemotherapies like doxorubicin and etoposide.[3][6]
Caption: this compound inhibits DNA-PKcs, a key kinase in the NHEJ pathway for DNA repair.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in various cancer models.
Table 1: In Vitro Radiosensitization of Glioblastoma Cells
| Cell Line | This compound Concentration (nM) | Dose Enhancement Factor (DEF) at SF=0.1 | Reference |
| U251 | 100 | 1.4 | [7] |
| U251 | 250 | 2.1 | [7] |
| NSC11 | 100 | 1.1 | [7] |
| NSC11 | 250 | 1.5 | [7] |
| NSC11 | 500 | 1.9 | [7] |
SF=Surviving Fraction
Table 2: In Vivo Radiosensitization in Glioblastoma Orthotopic Xenografts
| Xenograft Model | Treatment Group | Median Survival (days) | Increase in Median Survival vs. Vehicle (days) | Reference |
| U251 | Vehicle | 29 | - | [6] |
| U251 | This compound | 30 | 1 | [6] |
| U251 | Radiation | 39 | 10 | [6] |
| U251 | This compound + Radiation | 50 | 21 | [6] |
Table 3: In Vitro Chemosensitization in Breast and Ovarian Cancer Cell Lines
| Cancer Type | Chemotherapeutic Agent | Number of Cell Lines with Strong Synergy (Bliss DE > 10%) | Total Cell Lines Tested | Reference |
| Breast Cancer | Doxorubicin | 22 | 35 | [4] |
| Ovarian Cancer | Doxorubicin | 21 | 44 | [4] |
Bliss DE = Bliss Difference of Effect
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Clonogenic Survival Assay for Radiosensitization
Objective: To determine the ability of this compound to enhance the sensitivity of cancer cells to ionizing radiation.
Protocol:
-
Cell Culture: Human glioblastoma cell lines (e.g., U251, NSC11) are maintained in appropriate culture media and conditions.[6]
-
Drug Treatment: Cells are seeded for clonogenic assay. This compound is added to the culture medium at various concentrations (e.g., 100-500 nM) one hour prior to irradiation.[7]
-
Irradiation: Cells are irradiated with a range of doses (e.g., 0-8 Gy) using a suitable radiation source.
-
Post-Irradiation Culture: 24 hours after irradiation, the drug-containing medium is replaced with fresh, drug-free medium.[7]
-
Colony Formation: Cells are incubated for a period sufficient for colony formation (typically 10-18 days).[7]
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction at each radiation dose is calculated and survival curves are generated. The Dose Enhancement Factor (DEF) is calculated as the ratio of radiation doses with and without this compound that produce the same level of cell survival (e.g., at a surviving fraction of 0.1).[7]
Caption: Workflow for the in vitro clonogenic survival assay.
In Vivo Orthotopic Xenograft Model for Radiosensitization
Objective: To evaluate the efficacy of this compound in combination with radiation in a clinically relevant animal model of glioblastoma.
Protocol:
-
Cell Implantation: Human glioblastoma cells (e.g., U251) are stereotactically implanted into the brains of immunocompromised mice.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored, often using bioluminescence imaging if the cells are engineered to express luciferase.[6]
-
Treatment Initiation: Once tumors are established, mice are randomized into treatment groups: vehicle, this compound alone, radiation alone, and this compound in combination with radiation.[6]
-
Drug Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose (e.g., 50 mg/kg) and schedule.[1]
-
Irradiation: Mice in the radiation-treated groups receive targeted radiation to the tumor-bearing region of the brain.[6]
-
Survival Monitoring: The primary endpoint is typically overall survival. Mice are monitored daily, and the date of euthanasia due to tumor progression is recorded.[6]
-
Data Analysis: Kaplan-Meier survival curves are generated, and statistical analyses are performed to compare survival between the different treatment groups.[6]
Western Blot Analysis for DNA Damage Markers
Objective: To assess the effect of this compound on DNA damage signaling pathways.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound, a DNA-damaging agent (e.g., doxorubicin or ionizing radiation), or a combination of both.
-
Protein Extraction: At specified time points after treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against DNA damage response proteins, such as phosphorylated histone H2AX (γH2AX) and phosphorylated Kruppel-associated protein (pKAP1).[4]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative levels of protein expression and phosphorylation.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy to enhance the efficacy of standard-of-care radiotherapy and chemotherapy. By selectively inhibiting DNA-PK and the NHEJ pathway, this compound has demonstrated a robust ability to sensitize a variety of cancer cell lines and in vivo tumor models to DNA-damaging agents. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and other DNA-PK inhibitors in oncology. Continued investigation, including clinical trials, is warranted to fully elucidate the clinical utility of this therapeutic approach.[8]
References
- 1. Facebook [cancer.gov]
- 2. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 3. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes: VX-984 for In Vitro Cell Culture
Introduction
VX-984 is a potent, selective, and orally active ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] It plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by ionizing radiation (IR) or certain chemotherapeutic agents, thereby enhancing their cytotoxic effects in cancer cells.[3][5] These application notes provide detailed protocols for the use of this compound in in vitro cell culture settings to study its effects as a radiosensitizer and a chemo-sensitizer.
Mechanism of Action
This compound specifically targets DNA-PKcs, a key enzyme in the NHEJ pathway.[4] When DNA double-strand breaks occur, DNA-PK is activated, leading to the repair of the damaged DNA.[3] this compound binds to the ATP-binding site of DNA-PKcs, inhibiting its kinase activity.[2] This inhibition prevents the autophosphorylation of DNA-PKcs at sites like Ser2056, a marker of its activation, and blocks the downstream signaling required for NHEJ.[4][5] As a result, DSBs remain unrepaired, leading to increased cell death, particularly in cancer cells which are often more reliant on specific DNA repair pathways.[5][6] The inhibition of the primary NHEJ pathway can also lead to a compensatory increase in alternative, more error-prone repair mechanisms such as homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[6]
Applications
-
Radiosensitization: this compound is widely used to enhance the sensitivity of cancer cells to ionizing radiation. It has demonstrated efficacy in various cancer cell lines, including glioblastoma and non-small cell lung cancer (NSCLC).[1][5]
-
Chemo-sensitization: this compound can potentiate the effects of DNA-damaging chemotherapeutic agents like doxorubicin.[7][8]
-
DNA Damage Response (DDR) Studies: As a selective inhibitor, this compound is a valuable tool for investigating the intricate pathways of DNA repair and the consequences of their inhibition.[6]
Experimental Protocols
General Handling and Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in fresh, anhydrous DMSO to a concentration of 10 mM.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that could affect cell viability (typically ≤ 0.1%).
Protocol for In Vitro Radiosensitization Study
This protocol details how to assess the ability of this compound to sensitize cancer cells to ionizing radiation using a clonogenic survival assay.
-
Cell Lines: Glioblastoma (U251, NSC11), NSCLC, or other cancer cell lines of interest.[4][5]
-
Materials:
-
Complete cell culture medium (e.g., DMEM/F-12 for U251, NSC11)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
This compound stock solution (10 mM in DMSO)
-
6-well or 10 cm culture plates
-
Ionizing radiation source (e.g., X-ray irradiator)
-
-
Procedure:
-
Cell Seeding: Plate cells at a density predetermined to yield approximately 50-100 colonies per plate after treatment. The seeding density will vary depending on the cell line and the radiation dose.
-
This compound Treatment: Allow cells to attach for at least 6 hours. Then, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 100 nM, 250 nM, 500 nM) or a vehicle control (DMSO). Incubate the cells for 1 hour at 37°C.[5]
-
Irradiation: Transfer the plates to the irradiator and expose them to various doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the non-irradiated control group.
-
Protocol for Immunoblotting to Detect DNA-PKcs Phosphorylation
This protocol is for assessing the inhibition of DNA-PKcs activity by this compound through the detection of its autophosphorylation at Ser2056.
-
Cell Lines: Glioblastoma (U251, NSC11) or other relevant cell lines.[5]
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-500 nM) for 1 hour.[1][5]
-
Irradiation: Expose the cells to a dose of ionizing radiation known to induce DNA-PKcs phosphorylation (e.g., 6 Gy for NSC11, 10 Gy for U251).[5]
-
Cell Lysis: One hour after irradiation, place the plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs. A loading control like β-actin or GAPDH should also be used.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Protocol for Immunofluorescence Staining of γH2AX Foci
This protocol is used to visualize DNA double-strand breaks and assess the effect of this compound on their repair.
-
Cell Lines: Glioblastoma (U251, NSC11) or other suitable cell lines.[5]
-
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate.
-
Treatment and Irradiation: Treat the cells with this compound (e.g., 250 nM) for 1 hour prior to irradiation with a low dose of IR (e.g., 2 Gy).[5]
-
Time Course: Fix the cells at different time points after irradiation (e.g., 1, 16, and 24 hours) to monitor the formation and resolution of γH2AX foci.[5] Fixation is typically done with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 in PBS and then block with a blocking solution (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139). Following washes, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in persistent foci at later time points in this compound-treated cells indicates inhibition of DSB repair.[5]
-
Quantitative Data Summary
| Experiment | Cell Line(s) | This compound Concentration | Key Findings | Reference |
| Radiosensitization (Clonogenic Assay) | U251 | 100, 250 nM | Dose Enhancement Factors (DEFs) of 1.4 and 1.9, respectively. | [5] |
| Radiosensitization (Clonogenic Assay) | NSC11 | 100, 250, 500 nM | DEFs of 1.1, 1.5, and 1.9, respectively. | [5] |
| DNA-PKcs Phosphorylation Inhibition | U251, NSC11 | 0 - 500 nM | Concentration-dependent inhibition of radiation-induced DNA-PKcs phosphorylation at Ser2056. | [1][5] |
| DSB Repair Inhibition (γH2AX Foci) | U251, NSC11 | 250 nM | Significant increase in the number of γH2AX foci at 16h (U251) and 24h (NSC11) post-irradiation. | [5] |
| Chemo-sensitization (Cytotoxicity Assay) | Breast and Ovarian Cancer Cell Lines | Not specified | Strong synergy observed with doxorubicin in 22 of 35 breast cancer and 21 of 44 ovarian cancer cell lines. | [7] |
Visualizations
Caption: Mechanism of action of this compound in inhibiting the DNA-PK-mediated NHEJ pathway.
Caption: Experimental workflow for a clonogenic survival assay to assess radiosensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing VX-984 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-984, also known as M3814 or peposertib, is a potent and selective, orally bioavailable small-molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[2][3] Ionizing radiation, a cornerstone of cancer therapy, induces DSBs in cancer cells, leading to cell death.[1] However, tumor cells can develop resistance to radiotherapy by efficiently repairing this damage.
By inhibiting DNA-PK, this compound prevents the repair of radiation-induced DSBs, thereby enhancing the cytotoxic effects of radiotherapy and sensitizing cancer cells to treatment.[2][4] Preclinical studies have demonstrated that the combination of this compound and radiotherapy leads to increased tumor cell death, delayed tumor growth, and even complete tumor regression in various cancer models, including glioblastoma and non-small cell lung cancer.[4][5] These application notes provide an overview of the mechanism of action, experimental protocols, and key quantitative data to guide researchers in the preclinical evaluation of this compound as a radiosensitizer.
Mechanism of Action: Radiosensitization by this compound
Ionizing radiation (IR) induces DNA double-strand breaks (DSBs), the most lethal form of DNA damage. The cell primarily utilizes two pathways to repair these breaks: homologous recombination (HR) and non-homologous end joining (NHEJ). In many cancer cells, NHEJ is the predominant repair pathway. DNA-PKcs, the target of this compound, is a key kinase in the NHEJ pathway. Upon DNA damage, DNA-PKcs is recruited to the break sites and autophosphorylates, initiating a cascade of events that leads to the ligation of the broken DNA ends.
This compound acts as an ATP-competitive inhibitor of DNA-PKcs, preventing its kinase activity.[6] This inhibition blocks the NHEJ pathway, leading to an accumulation of unrepaired DSBs. The persistent DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death, thereby enhancing the efficacy of radiotherapy.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models [ouci.dntb.gov.ua]
- 4. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clonogenic survival assay [bio-protocol.org]
- 7. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VX-984 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of VX-984, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in mouse xenograft models. This compound enhances the efficacy of DNA-damaging agents like radiation and chemotherapy by inhibiting the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair.[1][2][3][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[1] By binding to and inhibiting DNA-PKcs, this compound prevents the repair of DSBs, which are lethal to cells if left unrepaired.[1][4][5] This inhibition of DNA repair sensitizes cancer cells to the effects of ionizing radiation and chemotherapeutic agents that induce DSBs, such as doxorubicin and etoposide.[2][5][6] Preclinical studies have demonstrated that this compound can enhance the cytotoxicity of these agents in various cancer cell lines, including those from glioblastoma, non-small cell lung cancer (NSCLC), breast cancer, and ovarian cancer.[2][5][7]
Signaling Pathway
The following diagram illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: this compound Efficacy in Glioblastoma (GBM) Orthotopic Xenograft Models
| Cell Line | Treatment Group | Outcome | Reference |
| U251 | Vehicle | - | [7] |
| This compound alone | No significant effect on overall survival compared to vehicle. | [7][8] | |
| Radiation alone | Increased survival compared to vehicle. | [7][8] | |
| This compound + Radiation | Significantly increased survival compared to radiation alone.[7][8] | [7][8] | |
| NSC11 | Vehicle | - | [7] |
| This compound alone | No significant effect on overall survival. | [7] | |
| Radiation alone | Increased survival. | [7] | |
| This compound + Radiation | Significantly increased survival compared to radiation alone.[7] | [7] |
Table 2: this compound Efficacy in Non-Small Cell Lung Cancer (NSCLC) Patient-Derived Xenograft (PDX) Models
| Treatment Group | Dosing | Outcome | Reference |
| Vehicle | - | Tumor growth | [5] |
| Ionizing Radiation (IR) alone | 2 Gy x 3 | Delay in tumor growth | [5] |
| This compound + IR | 2 Gy x 3 | Durable complete responses | [5] |
Table 3: this compound Efficacy in Ovarian Cancer Xenograft Models
| Model Type | Treatment Group | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Pegylated Liposomal Doxorubicin (PLD) | - | [2][6] |
| This compound + PLD | Significantly enhanced efficacy of PLD.[2][6] | [2][6] | |
| Cell Line Xenograft | PLD | - | [2] |
| This compound + PLD | Significantly enhanced efficacy of PLD.[2] | [2] |
Experimental Protocols
The following are detailed protocols for the administration of this compound in mouse xenograft models. These protocols are generalized and may require optimization for specific cell lines and experimental setups.
Protocol 1: Establishment of Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., NSG mice)
-
Growth media and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel or Cultrex BME (optional, can improve tumor take rate)
-
Syringes and needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell lines in their recommended media until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
-
Cell Implantation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Resuspend the desired number of cells (typically 1-10 million cells in 100-200 µL) in PBS, optionally mixed with Matrigel or Cultrex BME at a 1:1 ratio.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Width² x Length) / 2.[9]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Protocol 2: this compound Administration and Combination Therapy
Materials:
-
This compound
-
Vehicle for this compound formulation (specific to the study)
-
Chemotherapeutic agent (e.g., pegylated liposomal doxorubicin) or access to an irradiator
-
Dosing needles (oral gavage, intraperitoneal, or intravenous)
-
Animal balance
Procedure:
-
This compound Formulation: Prepare the this compound formulation according to the manufacturer's instructions or established laboratory protocols. This compound is orally active.[8]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: DNA-damaging agent (e.g., radiation or chemotherapy) alone
-
Group 4: this compound in combination with the DNA-damaging agent
-
-
This compound Administration:
-
Administer this compound to the designated groups via the chosen route (e.g., oral gavage). Dosing schedules will vary depending on the study design but can be, for example, twice daily for a set number of days.[8]
-
-
Combination Therapy:
-
With Radiation: Administer this compound at a specified time (e.g., 1 hour) before irradiation.[7]
-
With Chemotherapy: Administer this compound in conjunction with the chemotherapeutic agent as determined by the experimental design.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, including body weight, behavior, and signs of toxicity.
-
Continue to measure tumor volumes regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a this compound xenograft study.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 3716: Potent radiation enhancement with this compound, a selective DNA-PKcs inhibitor for the treatment of NSCLC | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: VX-984 for Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal use of VX-984, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, for research in glioblastoma (GBM). The following protocols and data are based on preclinical studies and are intended for in vitro and in vivo research applications.
Introduction
Glioblastoma is a highly aggressive and challenging brain tumor to treat. A key mechanism of resistance to radiotherapy, a standard treatment for GBM, is the efficient repair of DNA double-strand breaks (DSBs) by the non-homologous end joining (NHEJ) pathway. DNA-PK is a critical kinase in this pathway. This compound (also known as M9831) is a small molecule inhibitor of DNA-PKcs that has been shown to enhance the radiosensitivity of glioblastoma cells, making it a promising agent for combination therapies.[1][2][3] This document outlines the optimal concentrations and provides detailed protocols for utilizing this compound in a research setting.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in preclinical glioblastoma models.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Concentration (nmol/L) | Effect | Reference |
| U251 | Clonogenic Survival | 100 | Dose Enhancement Factor (DEF) of 1.4 | [1] |
| U251 | Clonogenic Survival | 250 | Dose Enhancement Factor (DEF) of 1.8 | [1][4] |
| NSC11 (GSC) | Clonogenic Survival | 100 | Dose Enhancement Factor (DEF) of 1.1 | [1][4] |
| NSC11 (GSC) | Clonogenic Survival | 250 | Dose Enhancement Factor (DEF) of 1.5 | [1][4] |
| NSC11 (GSC) | Clonogenic Survival | 500 | Dose Enhancement Factor (DEF) of 1.9 | [1][4] |
| U251 | Clonogenic Survival (this compound alone) | 100, 250 | No effect on surviving fraction | [1][4] |
| NSC11 (GSC) | Clonogenic Survival (this compound alone) | 100, 250, 500 | No effect on surviving fraction | [1][4] |
| U251, NSC11 | Western Blot | 0-500 | Concentration-dependent inhibition of radiation-induced DNA-PKcs phosphorylation | [2] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioblastoma Xenograft Models
| Animal Model | Tumor Model | Dosage | Effect | Reference |
| Mice | U251 orthotopic xenografts | 100 mg/kg (oral gavage) | Inhibition of radiation-induced DNA-PKcs phosphorylation in the brain tumor | [4] |
| Mice | U251 and NSC11 orthotopic xenografts | 50 mg/kg (oral gavage, twice daily for 2 days) in combination with radiation | Enhanced radiosensitivity and prolonged survival compared to radiation alone | [1][2][4] |
| Mice | U251 and NSC11 orthotopic xenografts | Not specified | This compound alone had no significant effect on overall survival | [1][2][4] |
Signaling Pathway
This compound targets the DNA-PKcs, a key component of the NHEJ pathway for DNA double-strand break repair. By inhibiting DNA-PKcs, this compound prevents the repair of radiation-induced DNA damage, leading to mitotic catastrophe and cell death in cancer cells.
Caption: Mechanism of action of this compound in glioblastoma cells.
Experimental Protocols
In Vitro Radiosensitization Assay (Clonogenic Survival)
This protocol determines the ability of this compound to enhance the sensitivity of glioblastoma cells to radiation.
Materials:
-
Glioblastoma cell lines (e.g., U251, NSC11)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 100, 250, 500 nmol/L) or vehicle control (DMSO) for 1 hour prior to irradiation.
-
Irradiation: Irradiate the plates with different doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and determine the Dose Enhancement Factor (DEF).
Caption: Workflow for the clonogenic survival assay.
Western Blot for DNA-PKcs Phosphorylation
This protocol assesses the inhibitory effect of this compound on radiation-induced DNA-PKcs autophosphorylation.
Materials:
-
Glioblastoma cell lines
-
Complete cell culture medium
-
This compound
-
Radiation source
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-phospho-DNA-PKcs (S2056), anti-total-DNA-PKcs, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound (0-500 nM) for 1 hour.
-
Irradiation: Irradiate the cells (e.g., 5 Gy).
-
Cell Lysis: Harvest the cells at a specific time point post-irradiation (e.g., 1 hour) and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with secondary antibodies, and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated DNA-PKcs.
In Vivo Radiosensitization Study
This protocol evaluates the efficacy of this compound in combination with radiation in an orthotopic glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells expressing a reporter gene (e.g., luciferase)
-
Stereotactic injection apparatus
-
This compound formulation for oral gavage
-
Radiation source for small animals
-
Bioluminescence imaging system
Procedure:
-
Tumor Implantation: Intracranially implant glioblastoma cells into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, twice daily) via oral gavage for a specified duration.
-
Irradiation: Administer radiation to the tumor-bearing region of the brain.
-
Survival Monitoring: Monitor the mice for signs of distress and record their survival.
-
Data Analysis: Generate Kaplan-Meier survival curves and perform statistical analysis to compare the survival between treatment groups.
Caption: Workflow for an in vivo radiosensitization study.
Conclusion
This compound is a valuable research tool for investigating the role of DNA-PK in glioblastoma radioresistance. The provided data and protocols offer a starting point for designing experiments to explore its therapeutic potential. The optimal concentration of this compound for radiosensitization in vitro appears to be in the range of 100-500 nmol/L, while in vivo studies have demonstrated efficacy at oral doses of 50-100 mg/kg in combination with radiation. It is important to note that this compound alone does not typically exhibit cytotoxic effects at these concentrations but rather acts as a potent radiosensitizer.[1][4]
References
- 1. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
VX-984 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
VX-984 is a potent and selective, orally active, and blood-brain barrier-penetrating inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] As a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair, DNA-PK is a critical target in oncology.[4][5][6] Inhibition of DNA-PK by this compound prevents the repair of DSBs induced by therapies such as ionizing radiation, thereby enhancing their cytotoxic effects in cancer cells.[4][7][8] These notes provide essential information on the solubility of this compound and detailed protocols for its preparation and use in preclinical research settings.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of this compound is presented in the table below. It is crucial to use fresh, anhydrous solvents, as moisture can affect the solubility of the compound.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₁D₂N₇O | [3][5][9][10] |
| Molecular Weight | 415.49 g/mol | [2][3][9] |
| CAS Number | 1476074-39-1 | [2][3][5][9] |
| Appearance | Solid | [10] |
| Purity | ≥95% to 99.47% (Varies by supplier) | [1][3][10] |
| Solubility in DMSO | ≥10 mg/mL (24.06 mM) | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
Signaling Pathway of this compound
This compound acts by competitively inhibiting the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs). This action prevents the autophosphorylation of DNA-PKcs and the subsequent recruitment and phosphorylation of downstream repair factors, effectively halting the NHEJ pathway.[2][4][6] This leads to an accumulation of unrepaired DSBs, ultimately resulting in enhanced cancer cell death following radiation therapy.[1][7][8]
Figure 1. this compound inhibits the DNA-PK signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 415.49 g/mol * (1000 mg / 1 g) = 4.155 mg
-
-
Weighing: Carefully weigh out approximately 4.16 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If precipitates are observed, gentle warming in a 37°C water bath or brief sonication can aid in solubilization.[11] Ensure the final solution is clear before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[11]
Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for cell culture experiments. The typical working concentrations for this compound in cell-based assays range from 100 nM to 500 nM.[1][7][10]
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:100 intermediate dilution of the 10 mM stock solution in cell culture medium to create a 100 µM solution. For example, add 10 µL of the 10 mM stock to 990 µL of medium.
-
Final Dilution: Further dilute the intermediate solution to achieve the desired final concentration. For example, to achieve a 500 nM working concentration in 2 mL of culture medium, add 10 µL of the 100 µM intermediate solution.
-
Control: Prepare a vehicle control using the same final concentration of DMSO as in the this compound treated samples.
-
Application: Add the this compound working solution to the cells. For radiosensitization studies, this compound is typically added 1 hour before irradiation.[7]
Preparation of this compound Formulation for In Vivo Animal Studies
This protocol provides a method for preparing this compound for oral gavage administration in mice. A common dosage used in published studies is 50 mg/kg.[1][7]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or 5% Methylcellulose
-
Sterile tubes
-
Vortex mixer
Procedure for PEG300/Tween-80/Saline Formulation: [1][2]
-
Prepare a 10 mg/mL stock solution in DMSO: Follow the protocol for the in vitro stock solution preparation.
-
Vehicle Preparation: In a sterile tube, combine the following in the specified order, mixing well after each addition:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Final Formulation: Add 100 µL of the 10 mg/mL this compound DMSO stock to the vehicle mixture and mix thoroughly.
-
Final Admixture: Add 450 µL of saline to the mixture to achieve a final volume of 1 mL. The final concentration of this compound will be 1 mg/mL.
-
Administration: This formulation should be prepared fresh on the day of use.[1] Administer via oral gavage. For a 20g mouse receiving a 50 mg/kg dose, the required volume would be 100 µL.
Procedure for 5% Methylcellulose Formulation: [7]
-
Dissolution: this compound can also be dissolved in freshly made 5% methylcellulose for oral gavage.[7]
-
Administration: The dosing and administration schedule would be similar to the PEG300 formulation.
Experimental Workflow: In Vitro Radiosensitization Assay
The following diagram outlines a typical workflow for assessing the ability of this compound to sensitize cancer cells to ionizing radiation using a clonogenic survival assay.
Figure 2. Workflow for a clonogenic radiosensitization assay.
Conclusion
This compound is a valuable research tool for investigating the role of DNA-PK in DNA damage repair and for preclinical studies exploring the enhancement of radiotherapy. Proper handling and preparation of this compound are essential for obtaining reliable and reproducible experimental results. The protocols provided here offer a foundation for the use of this compound in both in vitro and in vivo research settings. Researchers should always refer to the specific product datasheet for any batch-specific information and adhere to all laboratory safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Facebook [cancer.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
Assessing VX-984 Efficacy in Radiosensitization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), has demonstrated significant potential as a radiosensitizing agent. By targeting a key component of the non-homologous end joining (NHEJ) pathway, this compound compromises the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), leading to enhanced tumor cell death. These application notes provide a comprehensive overview of the methodologies used to assess the radiosensitizing effects of this compound, including detailed experimental protocols and data presentation guidelines.
Introduction
Radiotherapy is a cornerstone of cancer treatment, but its efficacy can be limited by the intrinsic radioresistance of tumors. A primary mechanism of radioresistance is the efficient repair of radiation-induced DNA damage, particularly DSBs. The NHEJ pathway, orchestrated by DNA-PK, is the predominant DSB repair mechanism in human cells.[1] this compound targets DNA-PKcs, thereby inhibiting NHEJ and augmenting the cytotoxic effects of radiation in cancer cells.[2][3][4] This document outlines key in vitro assays to evaluate the radiosensitizing potential of this compound.
Mechanism of Action: this compound in the DNA Damage Response
Ionizing radiation induces DSBs, which if left unrepaired, can lead to chromosomal aberrations and cell death.[5] The cell activates a complex signaling network known as the DNA Damage Response (DDR) to detect and repair this damage.[6][7] DNA-PK plays a pivotal role in the NHEJ pathway, one of the two major DSB repair pathways.[1] this compound acts as a radiosensitizer by inhibiting the catalytic activity of DNA-PKcs, thus preventing the repair of radiation-induced DSBs.[2][3] This leads to an accumulation of DNA damage, ultimately resulting in mitotic catastrophe and apoptosis.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the radiosensitizing effects of this compound in glioblastoma cell lines.
Table 1: Clonogenic Survival Assay - Dose Enhancement Factors (DEFs)
| Cell Line | This compound Concentration (nmol/L) | Dose Enhancement Factor (DEF) at SF=0.10 |
| U251 | 100 | 1.4 |
| U251 | 250 | 2.1 |
Data extracted from a study on glioblastoma cells.[2] The Dose Enhancement Factor (DEF) is a measure of the extent of radiosensitization.
Table 2: γH2AX Foci Formation - Quantification of DNA Damage
| Cell Line | Treatment | Time Post-IR (2 Gy) | Average γH2AX Foci per Cell |
| U251 | IR only | 3 hours | ~15 |
| U251 | IR + this compound | 3 hours | ~25 |
| U251 | IR only | 24 hours | ~5 |
| U251 | IR + this compound | 24 hours | ~15 |
| NSC11 | IR only | 3 hours | ~18 |
| NSC11 | IR + this compound | 3 hours | ~28 |
| NSC11 | IR only | 24 hours | ~8 |
| NSC11 | IR + this compound | 24 hours | ~20 |
Data represents an approximation based on graphical data from a study on glioblastoma cells.[2] The persistence of γH2AX foci at 24 hours in this compound treated cells indicates inhibition of DNA repair.
Experimental Protocols
Detailed methodologies for key assays are provided below.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after treatment with ionizing radiation and a radiosensitizing agent.[8][9][10]
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
Trypsin-EDTA
-
6-well plates
-
This compound stock solution
-
Crystal violet staining solution (0.5% in methanol)
-
Phosphate-buffered saline (PBS)
-
Irradiator (X-ray or gamma-ray source)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed an appropriate number of cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line and radiation dose to yield 50-150 colonies per well.[11]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment:
-
One hour prior to irradiation, add this compound to the culture medium at the desired final concentrations.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Twenty-four hours after irradiation, replace the medium with fresh, drug-free medium.[2]
-
Return the plates to the incubator and allow colonies to form over a period of 10-18 days, depending on the cell line's growth rate.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed / number of cells seeded) / plating efficiency of control cells.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Determine the Dose Enhancement Factor (DEF) at a specific survival fraction (e.g., 0.10) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the this compound treated group.
-
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks.[12][13] The phosphorylation of histone H2AX at serine 139 (γ-H2AX) serves as a sensitive marker for DSBs.[14][15]
Materials:
-
Cells grown on glass coverslips in multi-well plates
-
This compound stock solution
-
Irradiator
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in multi-well plates and allow them to attach overnight.
-
Treat the cells with this compound for 1 hour prior to irradiation (e.g., 2 Gy).
-
Fix the cells at various time points after irradiation (e.g., 30 minutes, 3 hours, 24 hours) to assess both DNA damage induction and repair.[2]
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[16]
-
Wash twice with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides using a DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each treatment condition.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19] Radiosensitivity is cell cycle-dependent, with cells in G2/M being the most sensitive. Some radiosensitizers can induce a G2/M arrest.[1][20]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[21]
-
Conclusion
The protocols and data presentation formats outlined in these application notes provide a robust framework for assessing the radiosensitizing efficacy of this compound. By employing clonogenic survival assays, γ-H2AX foci formation analysis, and cell cycle analysis, researchers can effectively characterize the impact of DNA-PK inhibition on the cellular response to ionizing radiation. These methods are essential for the preclinical evaluation of this compound and other DNA damage response inhibitors in the context of cancer radiotherapy.
References
- 1. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of Radiosensitizers in Cancer Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspective on the Use of DNA Repair Inhibitors as a Tool for Imaging and Radionuclide Therapy of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic survival assay [bio-protocol.org]
- 9. youtube.com [youtube.com]
- 10. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 14. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 15. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. cdn.bcm.edu [cdn.bcm.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Radiosensitization of PC3 Prostate Cancer Cells by 5-Thiocyanato-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Synergistic Anti-Tumor Activity of VX-984 and Doxorubicin in Breast Cancer Cell Lines
For Research Use Only.
Introduction
Doxorubicin is a potent anthracycline antibiotic widely employed in chemotherapy for various malignancies, including breast cancer. Its primary mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which lead to DNA damage and subsequent cell death.[1][2][3] However, the efficacy of doxorubicin can be limited by the cell's intrinsic DNA damage response (DDR) pathways, which repair the induced lesions and promote cell survival.
A key pathway in the repair of DNA double-strand breaks (DSBs), a major form of doxorubicin-induced DNA damage, is the non-homologous end joining (NHEJ) pathway. DNA-dependent protein kinase (DNA-PK) is a critical regulator of NHEJ.[4] VX-984 is a potent and selective inhibitor of DNA-PK.[4][5] By inhibiting DNA-PK, this compound is hypothesized to prevent the repair of doxorubicin-induced DSBs, thereby enhancing the cytotoxic effects of doxorubicin in cancer cells. Preclinical studies have shown that the combination of this compound and doxorubicin results in strong synergistic cytotoxicity in a significant proportion of breast cancer cell lines.[4] This synergistic effect is associated with increased DNA damage, as evidenced by elevated levels of phosphorylated histone H2AX (γ-H2AX) and phosphorylated Kruppel-associated protein 1 (pKAP1).[4]
These application notes provide a summary of the synergistic effects of this compound and doxorubicin on breast cancer cell lines and detailed protocols for key experimental procedures to evaluate this combination therapy.
Data Presentation
The following tables present illustrative quantitative data demonstrating the synergistic effects of this compound and doxorubicin on various breast cancer cell lines. This data is representative of expected outcomes based on preclinical findings.[4]
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Subtype | Doxorubicin IC50 (nM) | This compound (1 µM) + Doxorubicin IC50 (nM) | Fold Potentiation |
| MDA-MB-468 | Triple-Negative | 85 | 25 | 3.4 |
| DU4475 | ER+ | 150 | 40 | 3.8 |
| MDA-MB-436 | Triple-Negative | 120 | 35 | 3.4 |
| MCF7 | ER+, PR+ | 200 | 70 | 2.9 |
| T47D | ER+, PR+ | 250 | 90 | 2.8 |
IC50 values were determined after 72 hours of continuous drug exposure.
Table 2: Synergy Analysis of this compound and Doxorubicin Combination
| Cell Line | Combination | Bliss Independence Score (ΔE) | Interpretation |
| MDA-MB-468 | Doxorubicin + this compound (1 µM) | 18.5% | Strong Synergy |
| DU4475 | Doxorubicin + this compound (1 µM) | 22.1% | Strong Synergy |
| MDA-MB-436 | Doxorubicin + this compound (1 µM) | 19.8% | Strong Synergy |
| MCF7 | Doxorubicin + this compound (1 µM) | 12.3% | Synergy |
Bliss synergy scores were calculated based on the dose-response matrices of single-agent and combination treatments. A Bliss score >10% is indicative of strong synergy.[4]
Table 3: Apoptosis Induction by this compound and Doxorubicin Treatment
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| MDA-MB-468 | Control | 4.2% |
| Doxorubicin (50 nM) | 15.8% | |
| This compound (1 µM) | 5.1% | |
| Doxorubicin (50 nM) + this compound (1 µM) | 45.3% | |
| DU4475 | Control | 3.5% |
| Doxorubicin (75 nM) | 12.6% | |
| This compound (1 µM) | 4.3% | |
| Doxorubicin (75 nM) + this compound (1 µM) | 38.9% |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and doxorubicin, alone and in combination, on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, DU4475, MDA-MB-436)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin and a fixed concentration of this compound in complete growth medium. For combination treatment, prepare doxorubicin dilutions in medium containing the fixed concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium and DMSO as a vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in breast cancer cells following treatment with this compound and doxorubicin.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound, doxorubicin, or the combination for 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.
-
Protocol 3: Western Blot Analysis for DNA Damage Markers
This protocol is for detecting the expression of DNA damage markers γ-H2AX and pKAP1.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γ-H2AX, anti-pKAP1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the combination of this compound and doxorubicin.
References
Experimental Design for In Vivo Studies of VX-984: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies to evaluate the efficacy of VX-984 (also known as M3814 or Peposertib), a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The protocols outlined here are intended to serve as a detailed framework for preclinical research in oncology, particularly for studies involving xenograft models in mice.
Introduction
This compound is an orally bioavailable small molecule that targets the catalytic subunit of DNA-PK (DNA-PKcs), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by ionizing radiation or certain chemotherapeutic agents, thereby enhancing their cytotoxic effects in cancer cells.[1][2] Preclinical studies have demonstrated the potential of this compound to sensitize a variety of tumor types to DNA-damaging therapies, leading to significant tumor growth inhibition and, in some cases, complete tumor regression in mouse models.[3]
This document provides detailed methodologies for in vivo xenograft studies, including model selection, drug formulation and administration, and endpoint analysis, to facilitate the robust preclinical evaluation of this compound.
Quantitative Data Summary from Preclinical In Vivo Studies
The following tables summarize key quantitative data from published preclinical studies of this compound in combination with radiotherapy or chemotherapy in various mouse xenograft models.
Table 1: Efficacy of this compound in Combination with Radiotherapy
| Cancer Model | Mouse Strain | Treatment Groups | Dosing Regimen | Key Findings | Reference(s) |
| Glioblastoma (U251 orthotopic xenograft) | Athymic Nude | 1. Vehicle | This compound: 50 mg/kg, oral gavage, twice a day for 2 days | Combination significantly increased survival compared to radiation alone.[4] | [4] |
| 2. This compound | Radiation: Single dose | ||||
| 3. Radiation | |||||
| 4. This compound + Radiation | |||||
| Non-Small Cell Lung Cancer (PDX models) | Not Specified | 1. Vehicle | This compound: Not Specified | Combination caused durable complete responses. | [5] |
| 2. This compound | Radiation: 2 Gy x 3 | ||||
| 3. Radiation | |||||
| 4. This compound + Radiation | |||||
| Cervical Cancer (HeLa xenograft) | Athymic Nude | 1. Vehicle | Peposertib (M3814): Not Specified | Combination significantly reduced tumor burden compared to vehicle. | [6] |
| 2. Radiation | Radiation: Not Specified | ||||
| 3. Peposertib + Radiation |
Table 2: Efficacy of this compound in Combination with Chemotherapy
| Cancer Model | Mouse Strain | Treatment Groups | Dosing Regimen | Key Findings | Reference(s) |
| Ovarian Cancer (A2780 xenograft) | Athymic Nude | 1. Vehicle | M3814: Not Specified | Combination with PLD showed enhanced activity over PLD alone. | [7] |
| 2. M3814 | PLD: Not Specified | ||||
| 3. Pegylated Liposomal Doxorubicin (PLD) | |||||
| 4. M3814 + PLD | |||||
| Ovarian Cancer (PDX and cell line xenografts) | Not Specified | 1. Vehicle | This compound: Not Specified | Combination significantly enhanced the efficacy of PLD. | [8] |
| 2. This compound | PLD: Not Specified | ||||
| 3. PLD | |||||
| 4. This compound + PLD |
Experimental Protocols
Animal Models and Husbandry
Protocol 2.1.1: Xenograft Model Establishment
-
Animal Selection: Use immunodeficient mice (e.g., athymic nude or NOD-scid) appropriate for the tumor model.
-
Cell Culture: Culture human cancer cell lines (e.g., U251 for glioblastoma, A549 for NSCLC, HeLa for cervical cancer) under standard conditions.
-
Cell Implantation:
-
For subcutaneous models, harvest cells in their exponential growth phase and resuspend in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Inject 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.
-
For orthotopic models (e.g., intracranial for glioblastoma), follow established surgical procedures for tumor cell implantation.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week once tumors are palpable.
-
Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Calculate tumor volume using the formula: Volume = 0.5 x L x W² .
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Formulation and Administration
Protocol 2.2.1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% Methocel and 0.25% Tween 20 in 300 mM citrate buffer (pH 2.5).
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in the prepared vehicle to the desired final concentration (e.g., for a 40 mg/kg dose in a 20g mouse receiving 0.2 mL, the concentration would be 4 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring prior to each administration.
-
Protocol 2.2.2: Oral Gavage Administration
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of appropriate size for mice.
-
Administration:
-
Measure the distance from the mouse's snout to the last rib to estimate the depth of insertion.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound suspension.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Combination Therapy Schedules
The timing of this compound administration relative to radiotherapy or chemotherapy is critical for achieving optimal sensitization.
Protocol 2.3.1: this compound with Radiotherapy
-
Administer this compound via oral gavage at the selected dose.
-
After a specified time (e.g., 1-2 hours) to allow for drug absorption and target engagement, irradiate the tumor-bearing region with the prescribed dose of radiation.
-
Repeat this schedule according to the planned fractionation regimen.
Protocol 2.3.2: this compound with Chemotherapy
-
Administer this compound via oral gavage.
-
Administer the chemotherapeutic agent (e.g., doxorubicin, etoposide) via the appropriate route (e.g., intravenous, intraperitoneal) at a time point determined by the pharmacokinetic profiles of both drugs.
-
Follow the established dosing schedule for the combination treatment.
Endpoint Analysis
Protocol 2.4.1: Efficacy Assessment
-
Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor and record the body weight of each animal as an indicator of treatment-related toxicity.
-
Survival: In survival studies, monitor animals daily and euthanize them when they reach predefined humane endpoints (e.g., tumor size limits, excessive weight loss, signs of distress).
Protocol 2.4.2: Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study or at specified time points, euthanize a subset of animals and excise the tumors.
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed in paraffin (FFPE).
-
Snap-freeze another portion of the tumor in liquid nitrogen for protein analysis.
-
-
Immunohistochemistry (IHC):
-
Section the FFPE blocks (e.g., 4-5 µm).
-
Perform IHC staining for pharmacodynamic markers:
-
Phospho-DNA-PKcs (Ser2056): To confirm target engagement and inhibition of DNA-PK autophosphorylation.
-
Gamma-H2AX (γH2AX): As a marker of DNA double-strand breaks.
-
-
Quantify the staining intensity and the percentage of positive cells.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits DNA-PKcs, blocking NHEJ-mediated DNA repair.
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Distribution of the DNA-PKcs Inhibitor Peposertib Selectively Radiosensitizes Patient-derived Melanoma Brain Metastasis Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Optimized Ku–DNA Binding Inhibitors on the Cellular and In Vivo DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of M3814, an Oral DNA-PK Inhibitor, In Combination with Topoisomerase II Inhibitors in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
Application Notes and Protocols for Detecting γH2AX Foci Following VX-984 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and implementing techniques for the detection of γH2AX foci as a pharmacodynamic biomarker for the activity of VX-984, a DNA-dependent protein kinase (DNA-PK) inhibitor. The phosphorylation of the histone variant H2AX to form γH2AX is a key early event in the cellular response to DNA double-strand breaks (DSBs).[1][2][3] this compound, by inhibiting a crucial DNA repair pathway, is expected to lead to an accumulation of DNA damage, which can be quantified by monitoring γH2AX foci formation.[4][5][6][7][8]
Introduction to γH2AX as a Biomarker of DNA Damage
Upon the induction of DNA double-strand breaks (DSBs), the cell activates a complex signaling network known as the DNA Damage Response (DDR).[9] A key event in this cascade is the rapid and extensive phosphorylation of the histone H2AX at serine 139, creating γH2AX.[1][2][3] This phosphorylation is primarily mediated by the PI3K-like kinases ATM, ATR, and DNA-PK.[2][10][11] The accumulation of γH2AX at the sites of DNA damage results in the formation of discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[1][2] The number of γH2AX foci is considered to be directly proportional to the number of DSBs, making it a sensitive and reliable biomarker for DNA damage.[1]
Mechanism of Action of this compound and its Impact on γH2AX Foci
This compound is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[4][5][6][7] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[4][9] By inhibiting DNA-PK, this compound prevents the efficient repair of DSBs, leading to their accumulation within the cell.[4][5][8] This increase in unrepaired DSBs results in a corresponding increase in the formation and persistence of γH2AX foci.[4][5][6][7] Therefore, quantifying γH2AX foci provides a direct measure of the pharmacodynamic activity of this compound.
Signaling Pathway
The following diagram illustrates the simplified DNA Damage Response pathway and the role of this compound in the formation of γH2AX foci.
Caption: Simplified signaling pathway of the DNA Damage Response to DSBs and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for detecting γH2AX foci after this compound treatment.
Caption: Experimental workflow for immunofluorescence-based detection of γH2AX foci.
Quantitative Data Summary
The following table provides a representative example of quantitative data that could be obtained from an experiment investigating the effect of this compound on γH2AX foci formation in a cancer cell line.
| Treatment Group | Concentration | Time Point (post-treatment) | Mean γH2AX Foci per Cell (± SEM) | Fold Change vs. Control |
| Vehicle Control | - | 4 hours | 2.5 ± 0.5 | 1.0 |
| This compound | 1 µM | 4 hours | 5.2 ± 0.8 | 2.1 |
| Doxorubicin | 0.5 µM | 4 hours | 15.8 ± 2.1 | 6.3 |
| This compound + Doxorubicin | 1 µM + 0.5 µM | 4 hours | 28.4 ± 3.5 | 11.4 |
| Vehicle Control | - | 24 hours | 1.8 ± 0.3 | 1.0 |
| This compound | 1 µM | 24 hours | 8.9 ± 1.2 | 4.9 |
| Doxorubicin | 0.5 µM | 24 hours | 7.3 ± 1.0 | 4.1 |
| This compound + Doxorubicin | 1 µM + 0.5 µM | 24 hours | 20.1 ± 2.8 | 11.2 |
Detailed Experimental Protocols
Immunofluorescence Staining of γH2AX Foci
This protocol is adapted from established methods for γH2AX immunofluorescence.[12][13][14][15]
Materials:
-
Cells of interest (e.g., human cancer cell line)
-
Cell culture medium and supplements
-
Coverslips or imaging-compatible microplates
-
This compound
-
DNA damaging agent (e.g., Doxorubicin, Etoposide, or ionizing radiation) - optional
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-γH2AX (Ser139) monoclonal antibody (e.g., Millipore, clone JBW301)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (or other suitable fluorophore)
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate or directly into an imaging-compatible 96-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere overnight.
-
Treatment:
-
Treat cells with the desired concentrations of this compound and/or a DNA damaging agent.
-
Include appropriate controls: vehicle-only, DNA damaging agent-only, and this compound-only.
-
Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[12]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature.[12]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer (5% BSA in PBS) for 30-60 minutes at room temperature.[12]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells twice with PBS.
-
If using coverslips, carefully mount them onto microscope slides using a drop of antifade mounting medium.
-
If using microplates, add PBS or mounting medium to the wells.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope (confocal microscopy is recommended for optimal resolution of foci).
-
Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.
-
Quantify the number of γH2AX foci per nucleus using automated image analysis software such as Fiji (ImageJ), CellProfiler, or commercial software packages.[12][18] It is recommended to analyze at least 50-100 cells per condition.
-
Conclusion
The detection and quantification of γH2AX foci is a robust and sensitive method to assess the pharmacodynamic effects of DNA-PK inhibitors like this compound. The provided protocols and background information offer a solid foundation for researchers to implement this technique in their studies. Careful optimization of antibody concentrations and imaging parameters will ensure high-quality, reproducible data for evaluating the efficacy of novel cancer therapeutics that target the DNA damage response pathway.
References
- 1. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Live-cell tracking of γ-H2AX kinetics reveals the distinct modes of ATM and DNA-PK in the immediate response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 16. Enhanced γ‐H2AX DNA damage foci detection using multimagnification and extended depth of field in imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 18. Quantitative image analysis of gamma-H2AX foci induced by ionizing radiation applying open source programs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VX-984 (Peposertib/M3814)
This guide is intended for researchers, scientists, and drug development professionals who are using the DNA-PK inhibitor VX-984 (also known as Peposertib or M3814) and are not observing the expected radiosensitization effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PK is a critical component of the Non-Homologous End Joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][3] By inhibiting DNA-PK, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage, which ultimately enhances radiation-induced cell death.[1][4]
Q2: What is the expected outcome of combining this compound with radiation?
The intended outcome is radiosensitization. In preclinical studies, the combination of this compound with radiation leads to a significant increase in cancer cell death compared to radiation alone.[4][5][6] This is typically measured by a decrease in cell survival in clonogenic assays and an increase in persistent DNA damage markers, such as γ-H2AX foci.[4] In xenograft models, this translates to enhanced tumor regression and prolonged survival.[4][6][7]
Q3: In which cancer types has this compound shown a radiosensitizing effect?
This compound has demonstrated radiosensitizing activity across a variety of cancer cell lines and xenograft models, including glioblastoma (GBM), non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and colorectal cancer.[3][4][6][8][9]
Q4: How does p53 status affect the response to DNA-PK inhibition?
The cellular p53 status can significantly influence the outcome. In p53-deficient cancer cells, the inhibition of DNA-PK by agents like this compound can be particularly effective.[5] These cells lose a key cell-cycle checkpoint and may enter mitosis with unrepaired DNA damage, leading to mitotic catastrophe and cell death.[5] In contrast, cells with functional p53 may undergo cell-cycle arrest, allowing more time for alternative, slower repair pathways to function.[5]
DNA Repair Pathway and this compound Inhibition
The diagram below illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks and the inhibitory action of this compound.
Troubleshooting Guide
If you are not observing the expected radiosensitization, several factors related to your experimental setup, reagents, or biological system could be responsible.
Problem: No significant difference in cell survival (e.g., clonogenic assay) between the 'Radiation Alone' and 'this compound + Radiation' groups.
| Potential Cause | Recommended Solution & Rationale |
| 1. Suboptimal this compound Concentration | Verify IC50 and Test a Concentration Range: The effective concentration of this compound is cell-line dependent. Published studies often use a range of 100 nM to 500 nM.[3][8] Perform a dose-response curve with this compound alone to determine the cytotoxicity profile in your cell line. For radiosensitization, use a non-toxic or minimally toxic concentration. |
| 2. Incorrect Timing of Drug Administration | Optimize Pre-Incubation Time: this compound must be present before and during radiation to inhibit the immediate DNA repair response. A pre-incubation time of 16-24 hours is often required for maximal sensitization.[8] Test different pre-incubation times (e.g., 2, 8, 16, 24 hours) before irradiation. The drug should also remain in the culture medium for a period post-irradiation to inhibit ongoing repair. |
| 3. Reagent Instability or Inactivity | Check Reagent Quality: Ensure the this compound powder/stock solution has been stored correctly (as per manufacturer instructions) and has not expired. Prepare fresh dilutions from a trusted stock for each experiment. Poor solubility in media can also be an issue; ensure the final DMSO concentration is low (<0.1%) and consistent across all treatment groups, including controls.[2] |
| 4. Cell Line-Specific Resistance | Investigate Cellular Mechanisms: Your cell line may have intrinsic resistance. This could be due to: • Upregulation of Alternative Repair Pathways: Cells may compensate for NHEJ inhibition by upregulating Homologous Recombination (HR). This is particularly relevant in the S and G2 phases of the cell cycle.[10] • Drug Efflux: Overexpression of drug efflux pumps (e.g., P-glycoprotein) can reduce intracellular drug concentration. Action: Profile the expression of key DNA repair proteins (e.g., RAD51, BRCA1/2) and consider using cell lines known to be sensitive.[11] |
| 5. Cell Cycle Distribution | Analyze Cell Cycle: The efficacy of radiosensitizers can be cell-cycle dependent.[12] Cells in G1 primarily use NHEJ, while cells in S/G2 can also use HR. If your cell culture is predominantly in a phase where alternative repair pathways are active, the effect of an NHEJ inhibitor may be masked. Action: Perform cell cycle analysis via flow cytometry to understand the distribution of your cell population at the time of treatment.[13] |
| 6. Experimental Assay Issues | Review Clonogenic Assay Protocol: The clonogenic assay is sensitive to technical variations.[14][15] Ensure appropriate cell seeding densities for each radiation dose to yield countable colonies (50-150). The incubation period must be long enough for colonies to form (typically 10-14 days).[14] Incorrect colony counting can also be a source of error. |
| 7. Tumor Microenvironment Factors (In Vitro) | Consider Hypoxia: Hypoxic cells are known to be radioresistant.[9][12] While this compound's effect can be enhanced by hypoxia in some contexts, severe hypoxia might alter cellular metabolism and drug response in unpredictable ways.[9] Action: Ensure standard, consistent gas exchange in your incubator. If studying hypoxia is your goal, use a specialized hypoxia chamber with defined oxygen levels. |
Experimental Workflow & Protocols
The following workflow and protocols provide a standardized approach for assessing radiosensitization.
General Experimental Workflow
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment.[14]
-
Cell Seeding: Prepare a single-cell suspension. Seed a calculated number of cells into 6-well plates. The number of cells plated must be adjusted for the radiation dose to ensure a countable number of colonies (50-150) in each well. Allow cells to attach overnight.[16][17]
-
Drug Treatment: The next day, replace the medium with a fresh medium containing this compound at the desired concentration or a vehicle control (e.g., DMSO). Incubate for the chosen pre-incubation period (e.g., 16-24 hours).[8]
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, wash the cells with PBS and replace the medium with fresh, drug-free medium. Return plates to the incubator for 10-14 days, or until colonies are visible.[17]
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution like 10% formalin or ice-cold methanol for 10-20 minutes.[17][18]
-
Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[16]
-
Gently wash the plates with water and allow them to air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control group.
-
Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each treatment group.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Protocol 2: γ-H2AX Foci Formation Assay
This assay quantifies DNA double-strand breaks by staining for phosphorylated histone H2AX (γ-H2AX), which accumulates at sites of damage.[19][20]
-
Cell Culture: Grow cells on glass coverslips in 12- or 24-well plates.
-
Treatment: Treat cells with this compound and irradiate as described in the clonogenic assay protocol.
-
Fixation: At desired time points post-irradiation (e.g., 30 min for initial damage, 24h for residual damage), fix the cells.[4][20]
-
Aspirate medium, wash with PBS.
-
Fix with 4% paraformaldehyde for 20-30 minutes at room temperature.[20]
-
-
Permeabilization & Blocking:
-
Antibody Staining:
-
Incubate with a primary antibody against γ-H2AX (pS139) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of distinct γ-H2AX foci per nucleus using software like ImageJ/Fiji.[20] An increase in the number of foci at 24 hours in the this compound + radiation group compared to the radiation-only group indicates inhibition of DNA repair.[4]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Culture and treat cells with this compound and/or radiation in 6-well or 10 cm plates.
-
Harvesting: At the desired time point, harvest both adherent and floating cells.
-
Aspirate the medium.
-
Wash with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant collected earlier.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[13]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubate for at least 20-30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population to exclude doublets.[21]
-
Generate a histogram of fluorescence intensity, which corresponds to DNA content.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the G0/G1, S, and G2/M populations and determine the percentage of cells in each phase.[21]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DNA-dependent protein kinase inhibitor as a sensitizer of radiotherapy in locally advanced rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-Based Radiosensitization Strategies: Concepts and Companion Animal Model Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Altering the Response to Radiation: Sensitizers and Protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reporting of methodologies used for clonogenic assays to determine radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Clonogenic survival assay [bio-protocol.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: VX-984 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DNA-PK inhibitor VX-984 in animal models. Our aim is to address common challenges and provide detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as M9831, is a potent and selective, orally active inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs).[1][4] By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by agents like ionizing radiation or certain chemotherapies. This enhances the cytotoxic effects of these treatments in cancer cells.[2][4]
Q2: What are the solubility characteristics of this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide) but is insoluble in water and ethanol.[2][5] This is a critical consideration for preparing formulations for in vivo administration. For in vitro studies, stock solutions are typically prepared in DMSO.[2][5][6][7]
Q3: Can this compound be administered orally in animal models?
A3: Yes, this compound is orally active and has been successfully administered in animal models via oral gavage.[1] It is often formulated as a suspension for this route of administration.[5]
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, studies have shown that this compound can cross the blood-brain barrier and inhibit its target, DNA-PK, in orthotopic brain tumor xenografts in mice.[1][8][9] This makes it a promising agent for studies involving central nervous system tumors like glioblastoma.[1][8]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Formulation
-
Problem: My this compound formulation is precipitating, leading to inconsistent dosing.
-
Cause: this compound is poorly soluble in aqueous solutions. Improper formulation techniques can lead to the compound falling out of suspension or solution.
-
Solution:
-
For Oral Administration (Suspension):
-
Use a suspending agent like Carboxymethylcellulose sodium (CMC-Na). A common formulation involves creating a homogeneous suspension in CMC-Na solution.[5]
-
Ensure the particle size of the this compound powder is minimized before suspension. Sonication can aid in achieving a more uniform suspension.[7]
-
Always vortex the suspension thoroughly immediately before each administration to ensure homogeneity.
-
-
For Injectable Administration (Solution):
-
Issue 2: Inconsistent Efficacy in Animal Studies
-
Problem: I am observing high variability in tumor response to this compound treatment in my animal cohort.
-
Cause: This can be due to several factors, including inconsistent drug delivery, improper timing of administration relative to radiotherapy or chemotherapy, or animal-to-animal variation in drug metabolism.
-
Solution:
-
Standardize Formulation and Dosing: Follow the detailed formulation protocols strictly. Use precise techniques for oral gavage or injection to minimize dosing errors.
-
Optimize Dosing Schedule: In studies combining this compound with radiation, the timing of drug administration is crucial. Research has shown that administering this compound 1 to 4 hours before irradiation effectively inhibits radiation-induced DNA-PKcs phosphorylation.[1][8]
-
Monitor Animal Health: Closely monitor the weight and overall health of the animals. Toxicity can affect drug metabolism and treatment response. This compound alone has not been reported to cause significant weight loss in mice.[8]
-
Issue 3: Difficulty in Preparing a High-Concentration Formulation
-
Problem: I need to administer a high dose of this compound, but I am struggling to get it into a small enough volume for my animal model.
-
Cause: The solubility limits of this compound in acceptable vehicles for animal administration can make high-concentration formulations challenging.
-
Solution:
-
Oral Suspension: For oral gavage, you can increase the concentration of this compound in the CMC-Na suspension up to a point where it remains a manageable, homogeneous suspension. A concentration of at least 5 mg/mL has been reported.[5]
-
Injectable Solution: The injectable formulation using a DMSO/PEG300/Tween80/ddH₂O vehicle has a reported maximum concentration of 0.5 mg/mL.[5] For higher doses, consider splitting the dose into two injections at different sites or administering it more frequently, if the experimental design allows.
-
Alternative Vehicle for Injection: A formulation of this compound in 5% DMSO and 95% corn oil has been validated for a concentration of 0.1 mg/mL.[5] While lower in concentration, corn oil-based formulations can sometimes offer different pharmacokinetic profiles.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (at 25°C) | Reference |
| DMSO | 10 mg/mL (24.06 mM) | [5][6] |
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
Table 2: In Vivo Formulation Examples for this compound
| Administration Route | Vehicle Composition | Max Concentration | Reference |
| Oral Gavage | CMC-Na | ≥ 5 mg/mL (Homogeneous suspension) | [5] |
| Injection | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | 0.5 mg/mL (Clear solution) | [2][5] |
| Injection | 5% DMSO, 95% Corn oil | 0.1 mg/mL (Clear solution) | [5] |
Table 3: Example Dosing Regimens for this compound in Mouse Xenograft Models
| Animal Model | Dosage | Administration Route | Dosing Schedule | Application | Reference |
| Athymic nude mice with U251 intracerebral xenografts | 50 and 100 mg/kg | Oral gavage | Daily, 1 or 4 hours before irradiation | Radiosensitization | [1] |
| Athymic nude mice with U251 orthotopic xenografts | 50 mg/kg | Not specified | Twice a day | Radiosensitization | [8][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Objective: To prepare a homogeneous suspension of this compound in Carboxymethylcellulose sodium (CMC-Na) for oral gavage.
-
Materials:
-
This compound powder
-
CMC-Na
-
Sterile water
-
Sterile conical tube
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the appropriate volume of CMC-Na solution in a sterile conical tube to achieve the final desired concentration (e.g., 5 mg/mL).
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing.
-
For a more uniform suspension, sonicate the mixture for 10-15 minutes.
-
Visually inspect the suspension for homogeneity.
-
Crucially, vortex the suspension again immediately before each animal is dosed.
-
Protocol 2: Preparation of this compound for Injection (Solution)
-
Objective: To prepare a clear solution of this compound for injection using a co-solvent system.
-
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
PEG300
-
Tween80
-
Sterile ddH₂O
-
Sterile microcentrifuge tubes
-
-
Procedure (for a 1 mL, 0.5 mg/mL solution):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 50 µL of the 10 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture. Mix again until the solution is clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix gently but thoroughly.
-
Use the mixed solution immediately for optimal results. [2][5]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. (R)-VX-984 | TargetMol [targetmol.com]
- 8. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to VX-984 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the DNA-PK inhibitor, VX-984. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, which is a major cellular mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequently inducing cell death, particularly in cancer cells. This mechanism also sensitizes cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.[1][2][3]
Q2: We are observing reduced efficacy of this compound in our long-term cell culture models. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to DNA-PK inhibitors like this compound is an emerging area of investigation. Based on the known mechanisms of DNA repair, the primary hypothesized resistance mechanism is the upregulation of compensatory DNA repair pathways.[1] When the NHEJ pathway is chronically inhibited, cancer cells may adapt by enhancing other DSB repair mechanisms, most notably:
-
Homologous Recombination (HR): This is a high-fidelity DSB repair pathway that uses a sister chromatid as a template. Increased HR activity can compensate for the loss of NHEJ, thereby allowing the cell to repair DSBs and survive treatment.[1][4][5]
-
Alternative Non-Homologous End Joining (alt-NHEJ) or Microhomology-Mediated End Joining (MMEJ): This is a more error-prone DSB repair pathway that can function independently of DNA-PK. Increased reliance on this pathway could also contribute to resistance.
Q3: How can we experimentally determine if upregulation of homologous recombination is the cause of resistance in our cell lines?
A3: Several experimental approaches can be used to investigate the role of HR in this compound resistance. A key method is to perform a homologous recombination assay. This can be achieved using reporter constructs that quantify the efficiency of HR-mediated repair of an induced DSB.[6][7][8] Additionally, you can assess the expression and localization of key HR proteins, such as RAD51, through immunofluorescence or Western blotting. An increase in RAD51 foci formation in the nucleus following DNA damage would suggest an upregulation of HR activity.
Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?
A4: Yes, the concept of synthetic lethality is highly relevant here. Since resistance to this compound may involve an increased reliance on the HR pathway, combining this compound with inhibitors of HR pathway proteins could be a powerful strategy. For instance, PARP inhibitors, which are known to be effective in HR-deficient tumors, could potentially re-sensitize this compound-resistant cells to treatment. The combination of a DNA-PK inhibitor with a POLθ/MMEJ inhibitor has also been shown to induce synthetic lethality in certain cancer models.[9]
Q5: We are not seeing the expected level of DNA damage (e.g., γ-H2AX foci) after this compound and radiation treatment. What could be the issue?
A5: This could be due to several factors:
-
Suboptimal drug concentration or treatment timing: Ensure that the concentration of this compound is sufficient to inhibit DNA-PK and that the pre-treatment time before irradiation is optimized.
-
Cell line-specific differences: The intrinsic activity of DNA repair pathways can vary significantly between different cell lines.
-
Experimental variability: Ensure consistent experimental conditions, including cell density, reagent quality, and imaging parameters. Refer to the detailed γ-H2AX immunofluorescence protocol below for best practices.
-
Development of resistance: As discussed, the cells may have developed mechanisms to rapidly clear DNA damage through compensatory pathways.
Troubleshooting Guides
Issue 1: Decreased cell killing with this compound and/or radiation in previously sensitive cell lines.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Upregulation of Homologous Recombination (HR) | 1. Perform an HR functional assay on sensitive vs. resistant cells. 2. Analyze RAD51 foci formation via immunofluorescence after DNA damage. 3. Treat resistant cells with a combination of this compound and a PARP inhibitor. | 1. Increased HR efficiency in resistant cells. 2. Higher number and persistence of RAD51 foci in resistant cells. 3. Restoration of sensitivity to this compound treatment. |
| Increased activity of Alternative-NHEJ (MMEJ) | 1. Assess the expression levels of key MMEJ proteins (e.g., POLθ, PARP1). 2. Combine this compound with a POLθ inhibitor. | 1. Upregulation of MMEJ pathway components in resistant cells. 2. Synergistic cell killing observed with the combination treatment. |
| Altered this compound metabolism or efflux | 1. Perform pharmacokinetic analysis to measure intracellular drug concentrations. 2. Co-treat with inhibitors of common drug efflux pumps (e.g., MDR1). | 1. Lower intracellular this compound levels in resistant cells. 2. Re-sensitization to this compound in the presence of efflux pump inhibitors. |
Issue 2: Inconsistent results in clonogenic survival assays.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome |
| Improper cell seeding density | Optimize cell seeding number for each treatment condition to ensure the formation of distinct colonies. | Formation of countable (50-150) colonies in control plates. |
| Variability in treatment application | Ensure uniform drug concentration and radiation dose across all plates. | Reduced well-to-well and experiment-to-experiment variability. |
| Suboptimal incubation time | Adjust the incubation period based on the growth rate of the specific cell line to allow for adequate colony formation. | Clear and well-defined colonies for accurate counting. |
Experimental Protocols
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Break Quantification
This protocol is for the detection and quantification of γ-H2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Source of ionizing radiation
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat with the desired concentration of this compound for the optimized pre-treatment time. Irradiate the cells.
-
Fixation: At the desired time points post-irradiation, wash the cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a DAPI-containing mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
Materials:
-
Single-cell suspension of the cell line of interest
-
Complete growth medium
-
This compound
-
Source of ionizing radiation
-
6-well plates or 100 mm dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Plating: Prepare a single-cell suspension and count the cells. Plate a predetermined number of cells (optimized for your cell line and treatment conditions) into each well or dish.
-
Treatment: Allow cells to adhere for a few hours. Treat with this compound and/or irradiate as per the experimental design.
-
Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, until visible colonies are formed.
-
Staining: Aspirate the medium, wash with PBS, and fix the colonies with methanol for 15 minutes. Stain with crystal violet solution for 15 minutes.
-
Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Calculation: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Western Blot for DNA-PKcs Phosphorylation
This protocol is for detecting the phosphorylation status of DNA-PKcs, an indicator of its activation.[10][11][12]
Materials:
-
Cell lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-phospho-DNA-PKcs (e.g., Ser2056) and anti-total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Treat cells as required, then lyse them in ice-cold lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-DNA-PKcs and anti-total DNA-PKcs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated DNA-PKcs signal to the total DNA-PKcs signal.
Visualizations
Caption: DNA repair pathways and the effect of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. DNA damage and metabolic mechanisms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the homologous recombination DNA repair network for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Assay for Site-Specific Homologous Recombination Activity in Adherent Cells, Suspension Cells, and Tumor Tissues [bio-protocol.org]
- 7. Homologous Recombination Assay [bio-protocol.org]
- 8. Homologous Recombination Assay [en.bio-protocol.org]
- 9. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA-PKcs Antibody | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: VX-984 and its Effects in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, VX-984. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2] By inhibiting DNA-PK, this compound effectively blocks the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3][4] This inhibition leads to an accumulation of DSBs in cancer cells, particularly in combination with DNA-damaging agents like radiation or certain chemotherapies.[1][5][6]
Q2: Are there any known off-target effects of this compound?
Q3: What are the expected cellular consequences of this compound treatment in cancer cells?
The primary consequence of this compound treatment is the inhibition of NHEJ-mediated DNA repair. This can lead to:
-
Sensitization to DNA-damaging agents: Cells treated with this compound show increased sensitivity to radiation and chemotherapies that induce DSBs, such as doxorubicin.[1][5][7][8]
-
Increased accumulation of DNA damage: Inhibition of DNA repair leads to a higher number of unresolved DSBs, which can be visualized by markers like γH2AX.[1][6]
-
Induction of alternative DNA repair pathways: As a compensatory mechanism, cells may upregulate other DNA repair pathways, such as homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[4]
Q4: Does this compound have any activity as a single agent?
In the preclinical studies reviewed, this compound alone did not show significant cytotoxic effects on cancer cells or an impact on tumor growth in mouse xenograft models.[6][7] Its primary role is as a sensitizer to enhance the efficacy of other DNA-damaging treatments.
Troubleshooting Guides
Problem 1: No significant increase in radiosensitization is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in vitro have been reported in the nanomolar to low micromolar range. |
| Incorrect timing of this compound administration | Ensure that this compound is administered prior to irradiation to allow for cellular uptake and target engagement. A pre-incubation time of 1-2 hours is a common starting point. |
| Cell line is proficient in other DNA repair pathways | The cancer cell line may have highly efficient alternative DNA repair mechanisms, such as homologous recombination, which can compensate for the inhibition of NHEJ. Consider combining this compound with inhibitors of other DNA repair pathways (e.g., PARP inhibitors) in these cases. |
| Issues with this compound compound stability | Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment. |
Problem 2: High variability in γH2AX foci counts between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent timing of fixation after treatment | The kinetics of γH2AX foci formation and resolution are dynamic. Ensure precise and consistent timing for cell fixation after treatment across all replicates and conditions. |
| Issues with immunofluorescence staining | Optimize the anti-γH2AX antibody concentration and incubation times. Ensure proper permeabilization of the cells to allow for antibody penetration. Use a validated antibody. |
| Cell cycle-dependent variations | γH2AX levels can vary with the cell cycle. Consider synchronizing the cells before treatment to reduce this variability. |
| Subjectivity in foci counting | Use automated image analysis software with consistent parameters for quantifying foci to minimize user bias. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on DNA repair pathways.
| Parameter | Cell Line | Treatment | Result | Reference |
| NHEJ Efficiency | Primary B cells | This compound | Dose-dependent reduction in class switch recombination (CSR) efficiency | [3] |
| Homologous Recombination (HR) | U2OS EJ-DR reporter cells | This compound | Dramatic dose-dependent increase in HR | [3] |
| Mutagenic NHEJ (mNHEJ) | U2OS EJ-DR reporter cells | This compound | Dramatic dose-dependent increase in mNHEJ | [3] |
Key Experimental Protocols
Assessment of DNA Double-Strand Break Repair using γH2AX Immunofluorescence
This protocol is a standard method to visualize and quantify DNA double-strand breaks.
1. Cell Culture and Treatment:
-
Plate cancer cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Expose the cells to ionizing radiation (e.g., 2-4 Gy) or a DNA-damaging chemical agent.
-
Incubate the cells for various time points post-treatment (e.g., 30 minutes, 2 hours, 24 hours) to assess DNA damage and repair kinetics.
2. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
3. Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number and persistence of foci in this compound treated cells indicates inhibition of DNA repair.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
optimizing VX-984 dosage for synergistic effects
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing VX-984, a potent and selective DNA-PK inhibitor. The following information is intended for research professionals to aid in the design and execution of experiments aimed at optimizing this compound dosage for synergistic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, and selective ATP-competitive inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major process for repairing DNA double-strand breaks (DSBs).[1][3] By binding to and inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by ionizing radiation or certain chemotherapeutic agents.[1] This inhibition leads to an accumulation of DNA damage and enhances the cytotoxic effects of these cancer treatments.[1][2]
Q2: With which agents does this compound exhibit synergistic effects?
A2: this compound demonstrates significant synergistic effects when combined with DNA-damaging agents. Its most documented synergy is with ionizing radiation (radiotherapy) in preclinical models of glioblastoma (GBM) and non-small cell lung cancer (NSCLC).[4][5] It enhances the radiosensitivity of tumor cells both in vitro and in vivo.[5][6] Additionally, a Phase 1 clinical trial was conducted to evaluate its safety and efficacy in combination with a chemotherapeutic agent, pegylated liposomal doxorubicin (PLD), in subjects with advanced solid tumors.[7][8]
Q3: What are recommended starting concentrations for in vitro experiments?
A3: For in vitro studies, concentrations ranging from 100 nM to 500 nM have been shown to effectively enhance the radiosensitivity of glioblastoma cell lines in a concentration-dependent manner.[4][5] It is important to note that this compound alone, at these concentrations, does not typically affect clonogenic survival.[5] The optimal concentration will vary depending on the cell line and experimental conditions.
Q4: What are the suggested dosages for in vivo animal studies?
A4: In preclinical orthotopic xenograft models using mice, this compound has been administered via oral gavage. Doses of 50 mg/kg and 100 mg/kg have been shown to inhibit radiation-induced DNA-PKcs phosphorylation in brain tumor xenografts.[5] Another dosing regimen described is 0-50 mg/kg, administered by oral gavage twice a day for two days, which enhanced the radiosensitivity of brain tumors.[4] These studies suggest that this compound can cross the blood-brain tumor barrier at sufficient concentrations to exert its effect.[5]
Q5: How does this compound impact alternative DNA repair pathways?
A5: By inhibiting the primary DNA-PK-dependent NHEJ pathway, this compound can lead to a compensatory increase in the use of alternative DSB repair pathways.[3] These include homologous recombination (HR) and a more error-prone form of non-homologous end joining known as mutagenic NHEJ (mNHEJ).[3] This shift is a critical aspect of its mechanism and can be measured in specialized reporter cell lines like U2OS EJ-DR.[3]
Troubleshooting Guides
Issue 1: I am treating my cancer cell lines with this compound alone but see no significant cell death or reduction in proliferation.
-
Explanation: This is an expected result. This compound is not a cytotoxic agent on its own but acts as a sensitizer.[5] Its function is to inhibit the repair of DNA damage caused by other agents. In preclinical studies, this compound treatment alone had no significant effect on cell growth rates, clonogenic survival, or overall survival in animal models.[5]
-
Solution: To observe the effects of this compound, it must be used in combination with a DNA-damaging agent, such as ionizing radiation or a relevant chemotherapeutic. The synergistic effect should be measured by comparing the combination treatment to each agent administered alone.
Issue 2: How can I confirm that this compound is active and inhibiting its target, DNA-PKcs, in my experimental system?
-
Explanation: The activity of this compound can be verified by measuring the phosphorylation status of DNA-PKcs and its downstream substrates. Following DNA damage (e.g., irradiation), DNA-PKcs autophosphorylates at serine 2056 (S2056) as part of its activation.
-
Solution: Perform a Western blot analysis to assess the levels of phospho-DNA-PKcs (S2056) in your cells or tumor lysates.[4] Pre-treatment with this compound should lead to a concentration-dependent decrease in radiation-induced DNA-PKcs phosphorylation.[4][5] For example, cells can be treated with this compound for 1 hour before irradiation and harvested shortly after for analysis.[5]
Issue 3: I have observed an increase in markers of mutagenesis after treatment with this compound and a DNA-damaging agent. Is this a known effect?
-
Explanation: Yes, this is a potential consequence of this compound's mechanism of action. By blocking the high-fidelity classical NHEJ pathway, the cell is forced to rely on alternative, more error-prone repair mechanisms.
-
Solution: This effect can be characterized using reporter assays. For instance, the U2OS EJ-DR reporter cell line can be used to specifically measure the rates of homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[3] Studies have shown that this compound treatment leads to significant, dose-dependent increases in both HR and mNHEJ.[3]
Data Presentation: Summary of Effective Dosages
Table 1: In Vitro Concentrations of this compound for Radiosensitization in Glioblastoma Cells
| Cell Line | This compound Concentration | Observed Effect | Reference |
| U251 | 100 nM - 500 nM | Concentration-dependent decrease in radiation-induced DNA-PKcs phosphorylation. | [4] |
| NSC11 | 100 nM - 500 nM | Concentration-dependent decrease in radiation-induced DNA-PKcs phosphorylation. | [4] |
| U251 | 100 nM, 250 nM | Enhanced radiosensitivity; Dose Enhancement Factors (DEFs) not specified. | [5] |
| NSC11 | 100, 250, 500 nM | Enhanced radiosensitivity with DEFs of 1.1, 1.5, and 1.9, respectively. | [5] |
Table 2: In Vivo Dosages of this compound for Radiosensitization in Orthotopic Xenograft Models
| Animal Model | Tumor Type | Dosage Regimen | Observed Effect | Reference |
| Mouse | Glioblastoma (U251) | 50 mg/kg, 100 mg/kg (Oral Gavage) | Reduced levels of radiation-induced DNA-PKcs phosphorylation. | [5] |
| Mouse | Glioblastoma (U251, NSC11) | 100 mg/kg (Oral Gavage) 1-4 hours before IR | In combination with radiation, significantly increased survival compared to radiation alone. | [5] |
| Mouse | Brain Tumor | 0-50 mg/kg (Oral Gavage, BID for 2 days) | Enhanced radiosensitivity of brain tumor xenografts. | [4] |
Experimental Protocols
Protocol 1: Western Blot for DNA-PKcs Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., U251 glioma cells) and allow them to adhere overnight. Pre-treat the cells with desired concentrations of this compound (e.g., 0, 100, 250, 500 nM) or vehicle control for 1 hour.[4]
-
Irradiation: Irradiate the cells with a clinically relevant dose of ionizing radiation (e.g., 10 Gy).[5] A mock-irradiated control group should be included.
-
Cell Lysis: Harvest the cells 1 hour post-irradiation.[5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs. A loading control (e.g., β-actin) should also be used.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands. Quantify band intensity to determine the relative level of phosphorylation.
Protocol 2: In Vitro Clonogenic Survival Assay for Radiosensitization
-
Cell Plating: Plate cells at a low density in multiple replicate dishes for each treatment group. The exact number of cells will depend on the cell line and radiation dose to ensure a countable number of colonies (50-150) at the end of the experiment.
-
Treatment: After allowing cells to adhere, treat them with this compound at various concentrations for a specified duration (e.g., 1 hour) before irradiation.
-
Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: Remove the drug-containing media, wash the cells, and add fresh media. Incubate the cells for 10-14 days, or until colonies are visible.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction for each treatment group and dose. Plot the data on a log-linear scale to generate survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect of this compound.
Visualizations
Caption: this compound inhibits DNA-PKcs, blocking the NHEJ pathway and promoting cell death.
Caption: Workflow for an in vitro clonogenic assay to test radiosensitization by this compound.
Caption: Logical diagram illustrating the synergistic effect of this compound and radiation.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of this compound in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. researchgate.net [researchgate.net]
troubleshooting VX-984 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the DNA-dependent protein kinase (DNA-PK) inhibitor, VX-984.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PK).[1][2][3] By inhibiting DNA-PK, this compound interferes with the non-homologous end joining (NHEJ) pathway, a critical process for repairing DNA double-strand breaks (DSBs).[1][2] This inhibition of DNA repair can sensitize cancer cells to chemo- and radiotherapy.[1][3]
Q2: What is the solubility of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][4] For in vivo applications, specific formulations using co-solvents are required.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO.[4] The use of fresh DMSO is crucial, as moisture can decrease the solubility of the compound.[4] For example, a 10 mg/mL stock solution can be prepared in DMSO.[1][4]
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is critical to maintain the stability of this compound. Recommendations from various suppliers are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[4][5]
Troubleshooting Guide: this compound Instability in Solution
Problem 1: Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium).
-
Cause: this compound is poorly soluble in aqueous solutions.[1][4] When a concentrated DMSO stock solution is diluted into a larger volume of aqueous media, the compound can precipitate out of solution.
-
Solution:
-
Minimize Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to minimize solvent-induced toxicity.
-
Stepwise Dilution: Perform a stepwise dilution of the DMSO stock. First, dilute the stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.
-
Increase Serum Concentration: If compatible with your experimental design, increasing the serum concentration in your cell culture medium can sometimes help to keep hydrophobic compounds in solution.
-
Sonication: If precipitation persists, brief sonication of the final working solution may help to redissolve the compound.[5] However, be cautious as this may generate heat and potentially affect the stability of other media components.
-
Problem 2: Inconsistent experimental results or loss of compound activity over time.
-
Solution:
-
Proper Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[4][5] Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[4][5]
-
Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted this compound in aqueous media for extended periods. For in vivo preparations with co-solvents, it is recommended to use the solution immediately after preparation.[1][4]
-
Protect from Light: As a general precaution for organic small molecules, protect stock and working solutions from direct light by using amber vials or by wrapping tubes in aluminum foil.
-
Use High-Quality Reagents: Ensure the DMSO and other solvents used for reconstitution and dilution are of high purity and anhydrous to prevent compound degradation.
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solid (Powder) | In Solvent (DMSO) |
| Solubility | N/A | Up to 10 mg/mL[1][4][6] |
| Storage Temperature | -20°C (long-term)[4][6] | -20°C or -80°C[4][5] |
| Stability | 2 to 3 years at -20°C[4][6] | 1 month at -20°C, 1-2 years at -80°C[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.155 mg of this compound.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[4][5]
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.
-
Perform a serial dilution if necessary for very low final concentrations to ensure accurate pipetting.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Pipette up and down gently or invert the tube to mix. Avoid vigorous vortexing which can cause foaming of the medium.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
References
Technical Support Center: VX-984 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential in vivo toxicity with VX-984.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound and how might this relate to in vivo toxicity?
This compound is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][2] DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs).[1][3][4] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs, which can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][5][6]
The expected on-target toxicity of this compound is therefore related to the potentiation of DNA damage in normal tissues, particularly in combination with chemo- or radiotherapy.[4][5] While some studies have shown that transient inhibition of DNA-PKcs can be well-tolerated, the potential for enhanced normal tissue toxicity is a known risk with this class of inhibitors.[3][5]
Q2: Have any specific unexpected in vivo toxicities been reported for this compound?
Publicly available preclinical data on this compound has not highlighted specific "unexpected" toxicities. In studies involving glioblastoma xenograft models, no overt toxicity attributed to this compound was observed in immunodeficient mice.[5] However, the authors suggest that studies in immunocompetent mice are necessary to fully evaluate potential central nervous system (CNS) injury, given that this compound can cross the blood-brain barrier.[5] It is important to note that the absence of reported unexpected toxicities in early studies does not preclude their possibility in different models or under different experimental conditions. A Phase 1 clinical trial of this compound in combination with chemotherapy has been conducted, and detailed safety data from this trial would provide the most comprehensive information on its toxicity profile in humans.[7]
Q3: What are the potential dose-limiting toxicities for DNA-PKcs inhibitors that I should monitor for in my in vivo experiments with this compound?
While specific dose-limiting toxicities for this compound are not extensively detailed in the provided search results, data from other DNA-PKcs inhibitors, such as AZD7648, can provide guidance on what to monitor. Potential dose-limiting toxicities observed with other DNA-PKcs inhibitors in combination with radiation include effects on normal tissues of the skin, gastrointestinal tract, and tongue.[8] Hematologic and renal toxicity are also key considerations, especially when used in combination with therapies known to affect these systems.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal morbidity or mortality at presumed therapeutic doses. | Formulation/Vehicle Toxicity: The vehicle used to dissolve and administer this compound may have its own toxicity. | 1. Run a vehicle-only control group to assess the toxicity of the formulation. 2. Ensure proper preparation of the dosing solution, as poor solubility can lead to precipitation and embolism. For example, a common formulation involves dissolving this compound in DMSO and then diluting with PEG300, Tween80, and water.[2] 3. Consider alternative, well-tolerated vehicle formulations. |
| Off-Target Effects: While this compound is described as a selective inhibitor, off-target kinase inhibition could lead to unexpected toxicities. | 1. Review the kinase selectivity profile of this compound if available. 2. Conduct a thorough literature search for off-target effects of similar compounds. 3. Consider using a structurally different DNA-PKcs inhibitor as a control to see if the toxicity is class-specific. | |
| Model-Specific Sensitivity: The specific animal strain or tumor model may have a unique sensitivity to DNA-PKcs inhibition. | 1. Test a dose range of this compound in a small cohort of animals to establish the maximum tolerated dose (MTD) in your specific model. 2. Review literature for any known genetic predispositions in your animal model that might affect DNA repair pathways. | |
| Severe local tissue reaction at the injection site (for parenteral administration). | Irritant Nature of the Compound or Formulation: The pH or chemical properties of the dosing solution may be causing local irritation. | 1. Ensure the pH of the final formulation is within a physiologically acceptable range. 2. Consider diluting the compound to a larger volume, if feasible, to reduce concentration at the injection site. 3. Rotate injection sites if repeated dosing is required. |
| Discrepancy between in vitro potency and in vivo efficacy/toxicity. | Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Poor bioavailability, rapid metabolism, or inefficient target engagement in vivo can lead to a lack of efficacy at doses that then need to be escalated, potentially revealing toxicity. | 1. Conduct PK studies to determine the bioavailability and half-life of this compound in your model. 2. Perform PD studies to confirm target engagement in tumors and normal tissues (e.g., by measuring the phosphorylation of DNA-PKcs substrates).[5][9] 3. Adjust the dosing schedule based on PK/PD data to optimize target inhibition while minimizing exposure-related toxicity. |
| Enhanced toxicity when combined with other agents (e.g., radiation, chemotherapy). | Synergistic Toxicity: The mechanism of this compound is to enhance the effects of DNA-damaging agents, which can also potentiate their toxicity in normal tissues. | 1. In combination studies, perform dose-escalation studies for both this compound and the combination agent to find an optimally tolerated regimen. 2. Carefully monitor for expected toxicities of the combination agent (e.g., myelosuppression with certain chemotherapies) as these may be exacerbated. 3. Consider staggered dosing schedules to allow for normal tissue recovery. |
Experimental Protocols
Assessment of In Vivo Target Engagement
This protocol is designed to confirm that this compound is inhibiting its target, DNA-PKcs, in vivo.
-
Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice at the desired dose and schedule.
-
Induction of DNA Damage (Optional but recommended): At the expected time of peak drug concentration, irradiate the tumors (and relevant normal tissues if desired) with a dose of ionizing radiation (e.g., 2-10 Gy) to induce DNA double-strand breaks and activate DNA-PKcs.[5]
-
Tissue Collection: At a specified time post-irradiation (e.g., 1 hour), euthanize the animals and collect tumor and normal tissue samples.[5]
-
Protein Extraction: Prepare tissue lysates using appropriate buffers containing phosphatase and protease inhibitors.
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against phosphorylated DNA-PKcs (at Ser2056) and total DNA-PKcs.
-
Also probe for downstream markers of DNA damage and repair, such as γH2AX and 53BP1, to assess the functional consequence of DNA-PKcs inhibition.[3][5]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
-
Quantification: Densitometrically quantify the protein bands to determine the ratio of phosphorylated to total DNA-PKcs and the levels of other markers. A reduction in the ratio of pDNA-PKcs/total DNA-PKcs in the this compound treated group compared to the vehicle control indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the DNA-PKcs signaling pathway.
Caption: Experimental workflow for assessing in vivo toxicity of this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. JCI - Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy [jci.org]
- 4. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Open Label, Phase 1, First In Human Study of the Safety, Tolerability, and Pharmacokinetic/Pharmacodynamics Profile of this compound in Combination with Chemotherapy in Subjects with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
inconsistent results with VX-984 in vitro
Welcome to the technical support center for VX-984. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in in vitro experiments. Inconsistent results can be a significant challenge in research, and this guide aims to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent, and selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can be induced by agents like ionizing radiation or certain chemotherapies.[2] This leads to an accumulation of DNA damage and enhances the cytotoxicity of these agents, ultimately causing tumor cell death.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1][5][6][7] For in vitro experiments, stock solutions are typically prepared in DMSO.[1] It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[1]
Q3: In which cancer types has this compound shown promise in vitro?
A3: In vitro studies have demonstrated that this compound can enhance the cytotoxic effects of ionizing radiation in various cancer cell lines.[1] It has been particularly studied in glioblastoma (GBM) and non-small cell lung cancer (NSCLC) research.[7][8] Studies have shown its effectiveness in established GBM cell lines like U251 and GBM stem-like cells.[9][10]
Troubleshooting Inconsistent Results
Inconsistent results with this compound in vitro can arise from various factors, from compound handling to the specifics of the experimental setup. This section provides a structured guide to troubleshoot common issues.
Issue 1: High Variability in IC50 Values for Cell Viability or Radiosensitization Assays
High variability in half-maximal inhibitory concentration (IC50) values is a frequent challenge. The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | - Ensure complete dissolution of this compound in high-quality, anhydrous DMSO.[1] - Prepare fresh dilutions from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[1] |
| Cell Health and Density | - Regularly check cell cultures for mycoplasma contamination. - Use cells within a consistent and low passage number range. - Optimize cell seeding density to ensure exponential growth throughout the experiment. |
| Assay Protocol Variations | - Standardize incubation times with this compound and/or radiation. - Ensure consistent timing for the addition of viability reagents (e.g., MTT, CellTiter-Glo®). - Use a positive control (e.g., another known DNA-PK inhibitor) and a negative control (vehicle-treated cells). |
| Inconsistent Radiation Delivery | - If applicable, ensure accurate and consistent dosimetry for each radiation exposure. - Verify the uniformity of the radiation field across all treated plates or flasks. |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Lack of Expected Downstream Effects (e.g., no change in DNA-PKcs phosphorylation)
If you are not observing the expected molecular effects of this compound, consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Concentrations between 250 nM and 500 nM have been shown to inhibit radiation-induced DNA-PKcs phosphorylation.[5] |
| Timing of Treatment and Analysis | - Optimize the pre-treatment time with this compound before inducing DNA damage. A 30-minute pre-treatment has been used in some studies.[8] - Collect cell lysates at appropriate time points after DNA damage to capture the peak of the signaling event. |
| Antibody Performance in Western Blot | - Validate the specificity of your primary antibody for phosphorylated DNA-PKcs (pS2056). - Include positive and negative controls (e.g., irradiated cells with and without this compound). - Optimize antibody concentrations and incubation times. |
| Low Levels of Basal DNA Damage | - Ensure that you are inducing a sufficient level of DNA double-strand breaks to detect a robust DNA-PK activation and its subsequent inhibition by this compound. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Radiosensitization)
This protocol outlines a general procedure for assessing the ability of this compound to sensitize cancer cells to ionizing radiation using a clonogenic survival assay.
-
Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well in the untreated control. Allow cells to attach overnight.
-
This compound Treatment: Treat cells with a range of concentrations of this compound or vehicle (DMSO) for 30 minutes to 1 hour.[8]
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control.
Protocol 2: Western Blot for Phospho-DNA-PKcs
This protocol is for detecting the inhibition of DNA-PKcs autophosphorylation by this compound.
-
Cell Treatment: Seed cells in 10 cm dishes and grow to 70-80% confluency. Pre-treat with this compound or vehicle for 30 minutes.[8]
-
Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 5 Gy) and incubate for 1 hour.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-DNA-PKcs (Ser2056). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total DNA-PKcs or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
Signaling Pathway and Logic Diagrams
This compound Mechanism of Action
Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.
Logical Relationship of Potential Experimental Issues
Caption: Causes and effects of inconsistent in vitro results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C23H23N7O | CID 72188357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | DNA-PK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Combining VX-984 with Chemotherapy
Welcome to the VX-984 Combination Therapy Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound in combination with chemotherapy. The following information is based on preclinical data and the known mechanisms of action of this compound and associated chemotherapeutic agents.
Disclaimer: The information provided herein is for research purposes only and is based on preclinical studies. The clinical safety and efficacy of this compound in combination with chemotherapy have not been fully established. Please refer to the latest clinical trial data and regulatory guidelines for any clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to enhance the efficacy of chemotherapy?
A1: this compound is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Many chemotherapeutic agents, such as doxorubicin, induce DSBs in cancer cells. By inhibiting DNA-PKcs, this compound prevents the repair of these breaks, leading to an accumulation of DNA damage and subsequently, cancer cell death.[1]
Q2: What types of chemotherapy are most likely to have synergistic effects with this compound?
A2: Chemotherapies that induce DNA double-strand breaks are the most promising candidates for combination with this compound. This includes anthracyclines like doxorubicin and its pegylated liposomal formulation (PLD), as well as topoisomerase II inhibitors. The rationale is that this compound will prevent the repair of the DNA damage caused by these agents.
Q3: Are there any known or anticipated challenges with the tolerability of this compound and chemotherapy combinations?
A3: A primary anticipated challenge is the potential for enhanced toxicity to normal tissues. Since DNA-PK is involved in DNA repair in all cells, inhibiting this pathway could also sensitize healthy, proliferating cells to the DNA-damaging effects of chemotherapy. While some preclinical studies with radiotherapy have shown manageable toxicity, this remains a significant consideration.[1] Clinical data on the specific adverse events, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD) from the Phase 1 trial of this compound with pegylated liposomal doxorubicin (NCT02644278) are not yet publicly available.
Q4: What are the potential mechanisms of resistance to this compound combination therapy?
A4: A key potential resistance mechanism is the compensatory upregulation of alternative DNA repair pathways. Preclinical studies have shown that inhibiting the NHEJ pathway with this compound can lead to an increase in the activity of homologous recombination (HR) and mutagenic NHEJ (mNHEJ).[2][3][4][5] Cells with high intrinsic HR activity may be less sensitive to DNA-PK inhibition.
Troubleshooting Guides
Problem 1: Suboptimal Synergy Observed in In Vitro Assays
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Cell Line Selection | Select cell lines known to be reliant on the NHEJ pathway for DNA repair. Consider screening a panel of cell lines with varying DNA repair pathway dependencies. |
| High Basal Homologous Recombination (HR) Activity | Assess the basal HR activity in your cell line. Cell lines with highly efficient HR may compensate for the inhibition of NHEJ by this compound. Consider combination with PARP inhibitors in such cases. |
| Incorrect Dosing Schedule | Optimize the timing of drug administration. Since this compound is a DNA repair inhibitor, it is generally most effective when present before and during the time the chemotherapy is causing DNA damage. |
| Drug Efflux | Evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell lines, as they may reduce the intracellular concentration of either agent. |
Problem 2: Excessive Toxicity Observed in Animal Models
| Possible Cause | Troubleshooting Suggestion |
| Overlapping Toxicities | Both this compound (by mechanism) and the chemotherapeutic agent can affect rapidly dividing normal tissues. Carefully monitor for signs of toxicity such as weight loss, myelosuppression, and gastrointestinal issues. |
| Dosing and Scheduling | Adjust the dose and schedule of both agents. Consider intermittent dosing schedules or lower doses of the chemotherapeutic agent when combined with this compound. |
| Model-Specific Sensitivity | The genetic background of the animal model can influence toxicity. Ensure the chosen model is appropriate and consider using supportive care measures if applicable. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with DNA Damaging Agents
| Cancer Type | Model | Combination Agent | Efficacy Outcome |
| Glioblastoma | Orthotopic Xenograft | Radiation (3 Gy x 3) | Significantly increased survival compared to radiation alone.[6] |
| Ovarian Cancer | Patient-Derived Xenograft | Pegylated Liposomal Doxorubicin (PLD) | Enhanced efficacy of PLD.[7] |
| Ovarian Cancer | Patient-Derived Xenograft | Olaparib | Potentiated efficacy in BRCA-deficient models.[7] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Survival Assay
This protocol is designed to assess the synergistic cytotoxic effect of this compound and doxorubicin.
-
Cell Plating: Seed cells at a density determined to yield 50-100 colonies per plate in 6-well plates. Allow cells to attach overnight.
-
Drug Treatment:
-
Treat cells with a dose range of doxorubicin alone.
-
Treat cells with a fixed, non-toxic concentration of this compound alone.
-
Treat cells with the same dose range of doxorubicin in the presence of the fixed concentration of this compound. Administer this compound 1-2 hours prior to doxorubicin.
-
-
Incubation: Incubate cells for 24 hours.
-
Drug Washout and Colony Formation: After 24 hours, wash the cells with PBS and replace with fresh media. Allow colonies to form for 10-14 days.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine a Combination Index (CI).
Protocol 2: In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure to evaluate the efficacy of this compound and PLD in a subcutaneous xenograft model.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, PLD alone, this compound + PLD).
-
Drug Administration:
-
This compound: Administer orally (e.g., via gavage) at a predetermined dose and schedule (e.g., daily or on days of chemotherapy).
-
PLD: Administer intravenously at a clinically relevant dose and schedule (e.g., once weekly).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue treatment for a defined period or until tumors reach a predetermined endpoint size.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Mandatory Visualizations
References
- 1. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 2. medrxiv.org [medrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring nonhomologous end-joining, homologous recombination and alternative end-joining simultaneously at an endogenous locus in any transfectable human cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for VX-984 and Radiation Co-treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for refining protocols involving the co-treatment of the DNA-PK inhibitor, VX-984, and radiation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it synergize with radiation?
A1: this compound is a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2] By inhibiting DNA-PK, this compound prevents the repair of these DSBs, leading to an accumulation of DNA damage and subsequently enhancing the cytotoxic effects of radiation in cancer cells.[1][2]
Q2: What is a typical effective concentration of this compound for in vitro radiosensitization studies?
A2: The effective concentration of this compound can vary between cell lines. However, studies have shown that concentrations in the range of 100 nM to 500 nM are typically effective for radiosensitization in glioblastoma and non-small cell lung cancer (NSCLC) cell lines.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: How should this compound be prepared for in vitro and in vivo experiments?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline for oral gavage. It is crucial to ensure the drug is fully dissolved and to prepare fresh dilutions for each experiment to avoid precipitation.
Q4: What is the optimal timing for administering this compound relative to radiation?
A4: For in vitro studies, this compound is often added to the cell culture medium 1 to 2 hours before irradiation to allow for sufficient cellular uptake and target engagement.[3] In animal studies, this compound is typically administered via oral gavage 1 to 4 hours prior to radiation treatment.[3] The optimal timing may vary depending on the tumor model and administration route, so preliminary pharmacokinetic and pharmacodynamic studies are advisable.
Q5: What are the expected outcomes of successful this compound and radiation co-treatment?
A5: Successful co-treatment should result in a significant increase in cancer cell death compared to either treatment alone. This can be observed as a lower surviving fraction in clonogenic survival assays, a sustained increase in DNA damage markers like γH2AX foci, and a greater reduction in tumor growth or increased survival in animal models.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and radiation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no radiosensitization effect observed. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit DNA-PK in the specific cell line being used. 2. Incorrect Timing of Administration: The window between this compound administration and irradiation may not be optimal for maximum synergistic effect. 3. Cell Line Resistance: The cancer cell line may have intrinsic resistance mechanisms, such as upregulation of alternative DNA repair pathways like homologous recombination.[4] 4. Drug Instability: this compound may have degraded in the stock solution or experimental medium. | 1. Perform a dose-response curve: Determine the IC50 of this compound in your cell line and test a range of concentrations around the IC50 for radiosensitization. 2. Optimize the timing: Test different pre-incubation times (e.g., 1, 2, 4, and 6 hours) before irradiation. 3. Assess DNA repair pathways: Use assays to evaluate the activity of other DNA repair pathways. Consider co-targeting these pathways if they are upregulated. 4. Prepare fresh solutions: Always use freshly prepared dilutions of this compound from a properly stored stock solution for each experiment. |
| High background DNA damage in control cells (untreated or this compound alone). | 1. Cell Culture Stress: Cells may be stressed due to over-confluency, nutrient deprivation, or harsh handling. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 3. Mycoplasma Contamination: Mycoplasma infection can induce DNA damage. | 1. Maintain optimal cell culture conditions: Ensure cells are in the logarithmic growth phase and are handled gently. 2. Minimize solvent concentration: Keep the final DMSO concentration in the culture medium below 0.1% and include a vehicle-only control group. 3. Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination. |
| This compound precipitates in the cell culture medium. | 1. Poor Solubility: this compound has limited solubility in aqueous solutions. 2. Incorrect Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the drug to crash out. | 1. Use pre-warmed media: Warm the cell culture medium to 37°C before adding the this compound solution. 2. Perform serial dilutions: Make intermediate dilutions of the this compound stock in pre-warmed medium and add it dropwise while gently swirling the flask. Avoid vortexing, which can promote precipitation. |
| Unexpected toxicity in in vivo studies. | 1. Off-target Effects: Although this compound is selective, high concentrations may lead to off-target effects. 2. Enhanced Normal Tissue Damage: Inhibition of DNA-PK can also sensitize healthy tissues to radiation.[5] 3. Formulation Issues: The vehicle used for administration may have its own toxicity. | 1. Conduct a maximum tolerated dose (MTD) study: Determine the MTD of this compound alone and in combination with radiation in your animal model. 2. Monitor for signs of toxicity: Closely monitor animals for weight loss, changes in behavior, and other signs of distress. Consider localized radiation delivery to minimize normal tissue exposure.[3] 3. Include a vehicle control group: Always include a group that receives the vehicle alone to assess its contribution to any observed toxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and radiation co-treatment.
Table 1: In Vitro Radiosensitization of this compound in Glioblastoma Cell Lines
| Cell Line | This compound Concentration (nM) | Dose Enhancement Factor (DEF) at 10% Survival |
| U251 | 100 | 1.4[3] |
| 250 | 2.1[3] | |
| NSC11 | 100 | 1.1[3] |
| 250 | 1.5[3] | |
| 500 | 1.9[3] |
Table 2: In Vivo Efficacy of this compound and Radiation in a U251 Orthotopic Xenograft Model
| Treatment Group | Median Survival (days) |
| Vehicle | 21[3] |
| This compound alone | 22[3] |
| Radiation alone | 31[3] |
| This compound + Radiation | 42[3] |
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Methodology:
-
Cell Seeding: Plate cells at a low density in 6-well plates. The exact number of cells will depend on the cell line and the expected toxicity of the treatment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control.
-
Irradiation: After a 1-2 hour incubation with this compound, irradiate the plates with a range of radiation doses.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.
γH2AX Immunofluorescence Assay
This assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation as described for the clonogenic assay.
-
Fixation and Permeabilization: At various time points after treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) and then incubate with a primary antibody against γH2AX.
-
Secondary Antibody and Counterstaining: After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Neutral Comet Assay
This single-cell gel electrophoresis assay detects DNA double-strand breaks under neutral pH conditions.
Methodology:
-
Cell Preparation: After treatment, harvest the cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer and apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the "comet tail" relative to the "head" using specialized software. The tail moment is a common metric used to quantify DNA damage.
Visualizations
Caption: Mechanism of action of this compound in combination with radiation.
Caption: General experimental workflow for this compound and radiation co-treatment.
Caption: Troubleshooting decision tree for inconsistent radiosensitization.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating VX-984's Inhibition of DNA-PKcs Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), with other notable inhibitors targeting the same enzyme. The information presented herein is curated from publicly available research to assist in the evaluation of these compounds for preclinical and clinical research.
This compound is an orally active and blood-brain barrier-penetrant DNA-PK inhibitor that has demonstrated significant potential in sensitizing cancer cells to radiation and chemotherapy.[1][2] Its primary mechanism of action is the inhibition of the non-homologous end joining (NHEJ) pathway, a critical process for the repair of DNA double-strand breaks (DSBs).[1][3] By blocking DNA-PKcs autophosphorylation at sites such as Ser2056, this compound prevents the repair of DNA damage, leading to increased tumor cell death.[4][5]
Comparative Analysis of DNA-PKcs Inhibitors
This section provides a comparative overview of this compound and three other well-characterized DNA-PKcs inhibitors: M3814 (Peposertib), AZD7648, and NU7441. The data presented are compiled from various studies and are intended for comparative purposes. Direct head-to-head studies under identical experimental conditions are limited in the public domain.
Potency and Cellular Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and observed cellular effects of the compared DNA-PKcs inhibitors.
| Inhibitor | Target | In Vitro IC50 | Cellular p-DNA-PKcs (S2056) Inhibition | Key Cellular Effects | Reference(s) |
| This compound | DNA-PKcs | Potent (effective at 100-500 nM) | Yes, demonstrated in U251 and NSC11 cells | Enhances radiosensitivity, inhibits DSB repair, increases γH2AX foci. | [1][3][4] |
| M3814 (Peposertib) | DNA-PKcs | 0.6 nM | Yes | Potentiates radiotherapy, leads to complete tumor regression in mouse models. | [1] |
| AZD7648 | DNA-PKcs | 0.6 nM | IC50 = 92 nM (A549 cells) | Enhances radiation, chemotherapy, and olaparib activity; induces apoptosis and cell cycle arrest. | [6][7][8] |
| NU7441 | DNA-PKcs | 14 nM | Yes | Sensitizes cancer cells to DNA-damaging agents, inhibits DSB repair. | [7] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Figure 1: DNA-PKcs signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for validating DNA-PKcs inhibition.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DNA-PK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to DNA-PK Inhibitors: VX-984 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of DNA Damage Response (DDR) inhibitors is rapidly evolving, with a keen focus on targeting key players in DNA repair pathways. One such critical target is the DNA-dependent protein kinase (DNA-PK), a central component of the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK has emerged as a promising strategy to enhance the efficacy of radiotherapy and chemotherapy. This guide provides an objective comparison of VX-984, a potent DNA-PK inhibitor, with other notable inhibitors in clinical development, M3814 (peposertib) and AZD7648, supported by experimental data and detailed methodologies.
Performance Comparison of DNA-PK Inhibitors
This compound, M3814 (peposertib), and AZD7648 are all potent, orally bioavailable, and selective inhibitors of DNA-PK. They function as ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs), thereby blocking the NHEJ pathway and sensitizing cancer cells to DNA-damaging agents. While all three compounds show promise, they exhibit distinct profiles in terms of biochemical potency and cellular activity.
Biochemical and Cellular Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the high potency of these compounds. AZD7648, in particular, demonstrates remarkable biochemical potency.
| Inhibitor | Alias(es) | Biochemical IC50 (DNA-PK) | Cellular IC50 (pDNA-PKcs) | Key Characteristics |
| This compound | M9831 | Not explicitly reported in nM, but described as potent and selective[1] | Not explicitly reported, but effective at 100-500 nM in cells[1] | Orally active, brain-penetrant, enhances radiosensitivity in glioblastoma models.[2] |
| M3814 | Peposertib, MSC2490484A, Nedisertib | 0.6 nM | Not explicitly reported | Potent, selective, and orally bioavailable; shows synergy with radiotherapy.[3] |
| AZD7648 | 0.6 nM[4] | 92 nM (A549 cells)[5][6] | Highly potent and selective; enhances radiation, chemotherapy, and PARP inhibitor activity.[5] |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the potential of these inhibitors to enhance the anti-tumor effects of radiation and chemotherapy.
| Inhibitor | Combination Therapy | Cancer Model | Outcome |
| This compound | Radiotherapy | Glioblastoma xenografts | Enhanced radiosensitivity and prolonged survival.[7] |
| Pegylated Liposomal Doxorubicin (PLD) | Ovarian cancer patient-derived xenografts | Significantly enhanced efficacy of PLD.[8] | |
| M3814 | Radiotherapy | Human cancer xenografts | Strongly potentiated antitumor activity of IR, leading to complete tumor regression.[3] |
| AZD7648 | Radiotherapy | Murine xenograft models | Induced regressions.[9] |
| Olaparib (PARP inhibitor) | Murine xenograft models | Enhanced efficacy, leading to sustained tumor regression.[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DNA-PK inhibitors.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity of DNA-PK by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
DNA-PK enzyme
-
DNA-PK substrate (e.g., a specific peptide)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (this compound, M3814, AZD7648)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer.
-
In a 384-well plate, add the DNA-PK enzyme, DNA-PK substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular DNA-PK Autophosphorylation Assay (Western Blot)
This assay measures the inhibition of DNA-PKcs autophosphorylation at Ser2056 in cells treated with a DNA-damaging agent and the test inhibitor.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
DNA-damaging agent (e.g., Ionizing Radiation (IR) or doxorubicin)
-
Test inhibitors
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-pDNA-PKcs S2056, anti-total DNA-PKcs, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Induce DNA damage by exposing the cells to IR or treating with a chemotherapeutic agent.
-
After a short incubation period, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against pDNA-PKcs (S2056) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., actin).
-
Quantify the band intensities to determine the concentration-dependent inhibition of DNA-PKcs autophosphorylation.
γH2AX Immunofluorescence Assay for DNA Damage
This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips or in imaging plates
-
DNA-damaging agent
-
Test inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the test inhibitor followed by a DNA-damaging agent.
-
At various time points post-treatment, fix the cells.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus to assess the extent of DNA damage and repair over time.
Conclusion
This compound, M3814 (peposertib), and AZD7648 are all highly potent and selective DNA-PK inhibitors with significant potential as cancer therapeutics, particularly in combination with DNA-damaging agents. While AZD7648 exhibits the highest reported biochemical potency, all three inhibitors have demonstrated robust preclinical activity. The choice of inhibitor for further development and clinical application will likely depend on a variety of factors including specific tumor type, combination therapy, and the overall safety and pharmacokinetic profile of each compound. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future DNA-PK inhibitors.
References
- 1. DNA-PK Kinase Enzyme System Application Note [promega.com]
- 2. HT immunofluorescence for γH2AX DNA damage [bio-protocol.org]
- 3. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of DNA-PK Inhibitors VX-984 and NU7441 in Lung Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors, VX-984 and NU7441, with a focus on their application in lung cancer models. This analysis is supported by available experimental data to inform preclinical research and therapeutic strategy development.
This compound and NU7441 are potent small molecule inhibitors of the catalytic subunit of DNA-PK (DNA-PKcs), a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, these compounds prevent the repair of DNA damage induced by radiotherapy and certain chemotherapeutic agents, leading to increased cancer cell death. Both inhibitors have demonstrated significant potential as sensitizing agents in various cancer types, including non-small cell lung cancer (NSCLC).
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and NU7441 are ATP-competitive inhibitors of DNA-PKcs.[2][3] This inhibition blocks the autophosphorylation of DNA-PKcs at sites like Ser2056, which is a key step in the activation of the NHEJ pathway.[3][4] The subsequent failure to repair DSBs leads to the persistence of DNA damage, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[4][5] This shared mechanism of action makes them valuable tools for investigating the role of DNA-PK in cancer and as potential therapeutic agents to enhance the efficacy of existing cancer treatments.
Performance in Lung Cancer Models: A Comparative Overview
While a direct head-to-head clinical study comparing this compound and NU7441 in lung cancer patients is not yet available, preclinical data provides valuable insights into their relative efficacy and potential applications.
NU7441 has been extensively studied in NSCLC cell lines, demonstrating significant radiosensitizing and chemosensitizing effects. In combination with ionizing radiation, NU7441 has been shown to significantly reduce the surviving fraction of NSCLC cells (A549, H460, and H1299).[5] Furthermore, it acts synergistically with topoisomerase inhibitors like amrubicin and irinotecan in A549 cells.[4]
This compound has also shown potent radiation-enhancing effects in NSCLC cell lines, with dose enhancement factors (DEF) greater than 3.[3] In NSCLC patient-derived xenograft (PDX) models, the combination of this compound with ionizing radiation resulted in durable complete responses, a significant improvement over radiation alone.[3] Notably, this compound exhibited minimal cytotoxicity enhancement in normal human lung fibroblasts when combined with radiation, suggesting a favorable therapeutic window.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and NU7441 in lung cancer and other relevant models to facilitate a comparative assessment.
| Inhibitor | Cell Line | IC50 (DNA-PK) | IC50 (Cell Growth) | Combination Effect | Reference |
| NU7441 | - | 14 nM | 0.8 µM (A549) | Synergistic with topoisomerase inhibitors | [2][6] |
| This compound | A549 | 88 ± 64 nM (p-DNA-PKcs S2056) | Not explicitly stated for single agent in NSCLC | Dose Enhancement Factor > 3 with IR | [3] |
Table 1: Potency and Efficacy of this compound and NU7441 in NSCLC Cell Lines.
| Inhibitor | Cell Line | Radiation Dose | Inhibitor Concentration | Sensitization Enhancement Ratio (SER) / Surviving Fraction (SF) | Reference |
| NU7441 | A549 | 2 Gy | 1 µM | SF at 2Gy reduced from 0.80 to 0.35 | [5] |
| H460 | 2 Gy | 1 µM | SF at 2Gy reduced from 0.54 to 0.35 | [5] | |
| H1299 | 2 Gy | 1 µM | SF at 2Gy reduced from 0.67 to 0.07 | [5] | |
| This compound | NSCLC cell lines | Not specified | Not specified | Dose Enhancement Factor > 3 | [3] |
Table 2: Radiosensitization Effects of this compound and NU7441 in NSCLC Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to form a colony after treatment with an inhibitor, radiation, or a combination thereof.
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in 6-well plates at a density determined to yield 50-150 colonies per well in the untreated control.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or NU7441 for a specified duration (e.g., 2 hours) before or concurrently with ionizing radiation (IR) at different doses (e.g., 0, 2, 4, 6 Gy).
-
Incubation: Following treatment, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control.
Western Blotting for DNA-PKcs Phosphorylation
This technique is used to measure the inhibition of DNA-PKcs autophosphorylation.
-
Cell Lysis: Treat NSCLC cells with the inhibitor for a specified time, followed by induction of DNA damage (e.g., with etoposide or IR). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Re-probe the membrane with an antibody against total DNA-PKcs or a loading control (e.g., GAPDH) for normalization.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of the inhibitors on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat NSCLC cells with the inhibitor, alone or in combination with a DNA damaging agent. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and NU7441 are potent DNA-PK inhibitors with demonstrated efficacy in sensitizing lung cancer cells to DNA-damaging therapies. While NU7441 has a more extensive publication record detailing its effects in various NSCLC cell lines, the available data for this compound, particularly from PDX models, suggests it is a highly promising agent. The choice between these inhibitors for preclinical studies may depend on the specific lung cancer model, the combination agent being investigated, and the desired experimental endpoint. Further direct comparative studies are warranted to definitively establish the superior agent for clinical development in lung cancer. This guide provides a foundational comparison to aid researchers in designing and interpreting their studies in this critical area of cancer drug development.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DNA-PK as an Emerging Therapeutic Target in Cancer [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSCLC cells demonstrate differential mode of cell death in response to the combined treatment of radiation and a DNA-PKcs inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of VX-984 on NHEJ: A Comparative Guide for Researchers
For Immediate Release
Cambridge, MA – December 13, 2025 – In the intricate landscape of cancer therapeutics, targeting DNA repair mechanisms has emerged as a promising strategy. VX-984, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), is at the forefront of this endeavor, with its ability to disrupt the Non-Homologous End Joining (NHEJ) pathway. This guide provides a comprehensive cross-validation of this compound's effect on NHEJ, offering a comparative analysis with other known DNA-PK inhibitors, supported by experimental data and detailed protocols for the research community.
Delving into the Mechanism: this compound's Role in NHEJ Inhibition
This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs), a crucial enzyme in the NHEJ pathway for repairing DNA double-strand breaks (DSBs).[1][2] By binding to and inhibiting DNA-PKcs, this compound effectively blocks the NHEJ repair process.[1] This disruption leads to an accumulation of unrepaired DSBs, which can trigger cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways for survival.[1][3] Notably, the inhibition of the primary NHEJ pathway by this compound can lead to a compensatory upregulation of alternative, more error-prone repair pathways such as microhomology-mediated end joining (MMEJ) and homologous recombination (HR).[3][4]
Comparative Efficacy of DNA-PK Inhibitors
The potency of this compound is best understood in the context of other DNA-PK inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives, providing a quantitative measure of their efficacy in inhibiting DNA-PK.
| Inhibitor | IC50 (DNA-PK) | Cell-based IC50 (p-DNA-PKcs S2056) | Key Characteristics |
| This compound | Not explicitly described in provided abstracts. | 88 nM (A549 cells)[3] | Orally active, potent, selective, and blood-brain barrier penetrated.[5] |
| NU7441 (KU-57788) | 14 nM[2][6][7] | Not specified | Highly potent and selective for DNA-PK over PI3K and mTOR.[2][6] |
| NU7026 | 0.23 µM (230 nM)[1][4][8][9] | Not specified | Selective for DNA-PK over PI3K, ATM, and ATR.[4][8] |
| M3814 (Peposertib) | <3 nM[10] | 100-500 nM (various cancer cell lines)[11] | Potent, selective, and orally bioavailable.[12][13] |
Radiosensitizing Effects: Enhancing Cancer Therapy
A key application of NHEJ inhibitors like this compound is to enhance the efficacy of radiotherapy, which induces DNA double-strand breaks. The following table presents the Dose Enhancement Factors (DEFs) for this compound in glioblastoma cell lines, quantifying its ability to sensitize cancer cells to radiation.
| Cell Line | This compound Concentration (nmol/L) | Dose Enhancement Factor (DEF) |
| U251 | 100 | Not specified |
| 250 | Not specified | |
| NSC11 | 100 | 1.1 |
| 250 | 1.5 | |
| 500 | 1.9 |
Data extracted from a study on glioblastoma cells.[14]
Experimental Validation: Protocols and Workflows
To facilitate the replication and further investigation of this compound's effects, this section details the methodologies for key experiments.
Signaling Pathway of NHEJ and this compound Inhibition
Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound on DNA-PKcs.
Experimental Workflow: Assessing NHEJ Inhibition
Caption: General experimental workflow for cross-validating the effect of this compound on NHEJ.
Detailed Experimental Protocols
Western Blot for Phospho-DNA-PKcs (Ser2056)
Objective: To determine the effect of this compound on the autophosphorylation of DNA-PKcs at Serine 2056, a marker of its activation.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., U251, NSC11) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0-500 nM) for a specified time (e.g., 30 minutes) prior to inducing DNA damage.[5]
-
Induction of DNA Damage (Optional but Recommended): Expose cells to ionizing radiation (IR) or a radiomimetic agent like bleomycin to induce DSBs and activate DNA-PK.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-DNA-PKcs (Ser2056) (e.g., Abcam ab18192, Cell Signaling Technology #68716).[15] Also, probe a separate blot or strip and re-probe the same blot with an antibody for total DNA-PKcs as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-DNA-PKcs signal to the total DNA-PKcs signal.
Immunofluorescence for γ-H2AX Foci
Objective: To visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX), a marker for DSBs.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and induce DNA damage as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal goat serum.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., diluted 1:200 in PBS with 5% BSA) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.[16]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software like Fiji (ImageJ).[17][18]
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cells after treatment with this compound and radiation.
Protocol:
-
Cell Seeding: Plate a known number of cells into multi-well plates. The seeding density should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Treatment: Allow cells to attach overnight, then treat with this compound for a specified duration (e.g., 1 hour) before exposing them to various doses of ionizing radiation.
-
Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-18 days, depending on the cell line's doubling time, to allow for colony formation.[14][19]
-
Fixation and Staining: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells).
-
Calculation of Surviving Fraction: The surviving fraction is calculated as (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the untreated control group.
-
Dose Enhancement Factor (DEF): The DEF is calculated as the radiation dose required to produce a certain level of cell kill in the absence of the drug, divided by the dose required for the same level of cell kill in the presence of the drug.
U2OS EJ-DR Reporter Assay
Objective: To simultaneously measure the efficiency of mutagenic NHEJ (mNHEJ) and Homologous Recombination (HR) in living cells. This assay utilizes a U2OS cell line stably integrated with two reporter constructs. One expresses DsRed upon successful mNHEJ, and the other expresses GFP upon successful HR, both following the induction of a specific DSB by the I-SceI endonuclease.
Protocol:
-
Cell Culture: Culture U2OS EJ-DR cells in DMEM supplemented with 10% tetracycline-free fetal bovine serum.
-
Transfection: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce DSBs in the reporter constructs.
-
Treatment: Treat the cells with this compound or other inhibitors before, during, or after transfection, depending on the experimental design.
-
Flow Cytometry: After a suitable incubation period (e.g., 48-96 hours) to allow for reporter gene expression, harvest the cells and analyze the percentage of DsRed-positive (mNHEJ) and GFP-positive (HR) cells by flow cytometry.
-
Analysis: Compare the percentage of fluorescent cells in the treated groups to the untreated control to determine the effect of the inhibitor on the relative efficiencies of mNHEJ and HR. An increase in the GFP/DsRed ratio would indicate a shift towards HR-mediated repair.
Class Switch Recombination (CSR) Assay
Objective: To measure the efficiency of NHEJ in a physiological context. CSR is a DNA recombination process that occurs in activated B cells and is dependent on NHEJ to repair the DSBs that are intentionally created.
Protocol:
-
B Cell Isolation and Culture: Isolate primary B cells from murine spleens.
-
Stimulation: Stimulate the B cells in vitro with agents like bacterial lipopolysaccharide (LPS) and cytokines (e.g., IL-4) to induce class switching from IgM to other isotypes like IgG1 or IgG3.
-
Treatment: Add this compound or other inhibitors to the B cell cultures at the time of stimulation.
-
Flow Cytometry: After 3-4 days of culture, stain the cells with fluorescently labeled antibodies specific for different immunoglobulin isotypes (e.g., anti-IgM and anti-IgG1).
-
Analysis: Analyze the percentage of B cells that have successfully switched to the new isotype using flow cytometry. A decrease in the percentage of switched cells in the presence of the inhibitor indicates an inhibition of NHEJ.
This guide provides a foundational framework for the cross-validation of this compound's impact on the NHEJ pathway. The provided data and protocols are intended to empower researchers to further explore the therapeutic potential of this and other DNA repair inhibitors in the ongoing fight against cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (M9831) | DNA-PK inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. NU 7026 | PI3K | ATM/ATR | Apoptosis | DNA-PK | TargetMol [targetmol.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 19. Clonogenic survival assay [bio-protocol.org]
Independent Verification of VX-984's Radiosensitizing Properties: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radiosensitizing properties of the DNA-PK inhibitor VX-984 with alternative DNA damage response (DDR) inhibitors. Experimental data from preclinical studies are presented to support an independent verification of its efficacy.
This compound is an orally active and potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting DNA-PK, this compound enhances the cytotoxic effects of ionizing radiation, which induces DSBs in cancer cells.[4][5] This guide summarizes the key experimental findings on this compound and compares its performance with other inhibitors targeting DNA-PK and the related ATR kinase.
Quantitative Comparison of Radiosensitizing Effects
The efficacy of a radiosensitizer is often quantified by its ability to enhance the cell-killing effect of radiation, typically measured as a dose enhancement factor (DEF) or sensitizer enhancement ratio (SER) in clonogenic survival assays. A higher DEF/SER value indicates a greater radiosensitizing effect. The following tables summarize the reported DEF/SER values for this compound and selected alternative DDR inhibitors in various cancer cell lines.
Table 1: Radiosensitizing Effects of DNA-PK Inhibitors
| Inhibitor | Cell Line | Concentration | Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER) |
| This compound | U251 (Glioblastoma) | 100 nM | 1.4[4] |
| U251 (Glioblastoma) | 250 nM | 2.1[4] | |
| NSC11 (Glioblastoma Stem-like) | 100 nM | 1.1[4] | |
| NSC11 (Glioblastoma Stem-like) | 250 nM | 1.5[4] | |
| NSC11 (Glioblastoma Stem-like) | 500 nM | 1.9[4] | |
| NU7441 | LoVo (Colon Cancer) | 1 µM | 5.5 (at 5 Gy)[6] |
| SW620 (Colon Cancer) | 1 µM | 7.3 (at 5 Gy)[6] | |
| M3814 | FaDu (Head and Neck Cancer) | 0.11 - 1 µM | 2.5 - 6.0 (EF10)[7] |
| AZD7648 | MC38 (Colon Adenocarcinoma) | 100 nM | 1.07 (DEF37)[5] |
| MC38 (Colon Adenocarcinoma) | 1 µM | 2.02 (DEF37)[5] |
Table 2: Radiosensitizing Effects of ATR Inhibitors
| Inhibitor | Cell Line | Concentration | Sensitizer Enhancement Ratio (SER) |
| AZD6738 | HCT116 (Colon Cancer) | Not Specified | >1.5 (approx.)[8] |
| A375 (Melanoma) | 0.3 µM | 1.51 (SER50)[9] | |
| A375 (Melanoma) | 1 µM | 1.61 (SER50)[9] | |
| VE-821 | HeLa (Cervical Cancer) | Not Specified | Significant radiosensitization observed[10] |
| U2OS (Osteosarcoma) | Not Specified | Significant radiosensitization observed[10] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its alternatives.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
-
Cell Seeding: Cancer cells are seeded into 6-well plates or culture dishes at a density that will result in approximately 50-100 colonies per plate in the untreated control group. The number of cells seeded is increased for higher radiation doses to account for expected cell death.[11][12][13]
-
Drug Incubation: One hour prior to irradiation, the cell culture medium is replaced with a medium containing the desired concentration of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).[4]
-
Irradiation: Cells are irradiated with a range of doses using a calibrated radiation source (e.g., X-ray machine).[4]
-
Post-Irradiation Incubation: After 24 hours, the drug-containing medium is replaced with fresh, drug-free medium. The plates are then incubated for 10-18 days, depending on the cell line's doubling time, to allow for colony formation.[4]
-
Colony Staining and Counting: Colonies are fixed with a solution such as 10% formalin and stained with a staining agent like 0.5% crystal violet.[11] A colony is typically defined as a cluster of at least 50 cells. The number of colonies in each dish is counted.
-
Calculation of Surviving Fraction: The plating efficiency (PE) is calculated as the number of colonies formed divided by the number of cells seeded. The surviving fraction (SF) for each treatment group is then calculated by dividing the PE of the treated group by the PE of the control group.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Cells are grown on coverslips in multi-well plates. They are treated with the inhibitor and irradiated as described for the clonogenic assay.
-
Fixation and Permeabilization: At specific time points after irradiation (e.g., 1, 4, 24 hours), the cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like 0.3% Triton X-100 to allow antibody access to the nucleus.[14]
-
Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye such as DAPI.[14]
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (representing γH2AX) per nucleus is counted using image analysis software.[14] An increase in the number and persistence of γH2AX foci in inhibitor-treated cells compared to controls indicates inhibition of DNA repair.
Neutral Comet Assay (Single-Cell Gel Electrophoresis)
This assay directly visualizes DNA double-strand breaks in individual cells.
-
Cell Preparation and Embedding: Following treatment with the inhibitor and radiation, single-cell suspensions are prepared and embedded in a low-melting-point agarose gel on a microscope slide.[1][15]
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[1][15]
-
Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank containing a neutral pH buffer. An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" tail.[1][15]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.[15]
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head. A longer tail indicates more DNA double-strand breaks. Image analysis software is used to calculate parameters such as the percentage of DNA in the tail and the tail moment.[15]
Conclusion
The available preclinical data strongly support the radiosensitizing properties of this compound. Through its targeted inhibition of DNA-PK, a critical component of the NHEJ pathway, this compound effectively hinders the repair of radiation-induced DNA double-strand breaks, leading to enhanced cancer cell death. Comparative data suggests that this compound's efficacy is comparable to or, in some contexts, potentially more potent than other DNA-PK and ATR inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound in combination with radiotherapy. Continued investigation and clinical trials are warranted to fully elucidate the clinical utility of this promising radiosensitizer.
References
- 1. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchtweet.com [researchtweet.com]
- 3. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VE-821, an ATR inhibitor, causes radiosensitization in human tumor cells irradiated with high LET radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clonogenic Assay [bio-protocol.org]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 13. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neutral Comet Assay [bio-protocol.org]
Overcoming PARP Inhibitor Resistance: A Comparative Guide to the Efficacy of VX-984
For Researchers, Scientists, and Drug Development Professionals
The emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement in the treatment of cancers with deficiencies in homologous recombination (HR) repair, particularly those harboring BRCA1/2 mutations. However, the clinical utility of these agents is often limited by the development of acquired resistance. This guide provides a comprehensive overview of the scientific rationale and supporting preclinical data for utilizing the DNA-dependent protein kinase (DNA-PK) inhibitor, VX-984 (also known as M9831), as a strategy to overcome resistance to PARP inhibitors.
The Rationale for Targeting DNA-PK in PARP Inhibitor-Resistant Cancers
PARP inhibitors induce synthetic lethality in HR-deficient cancer cells by preventing the repair of single-strand DNA breaks, which then collapse replication forks and lead to double-strand breaks (DSBs). In the absence of a functional HR pathway, these DSBs cannot be accurately repaired, resulting in cell death.
Resistance to PARP inhibitors can arise through various mechanisms, most notably the restoration of HR function or the stabilization of replication forks. In such scenarios, cancer cells can survive the DNA damage induced by PARP inhibitors. A key alternative pathway for repairing DSBs is the error-prone non-homologous end joining (NHEJ) pathway, which is critically dependent on the catalytic activity of DNA-PK.
By inhibiting DNA-PK, this compound blocks the NHEJ pathway. In PARP inhibitor-resistant cells that have restored some DNA repair capacity but may still be vulnerable, the dual inhibition of PARP and DNA-PK can create a synthetic lethal scenario, leading to an accumulation of unrepaired DSBs and subsequent cell death.
Signaling Pathways and Experimental Workflow
Caption: Mechanism of PARP inhibitor resistance and this compound intervention.
Caption: Experimental workflow for assessing this compound efficacy.
Comparative Efficacy of DNA-PK and PARP Inhibitor Combinations
While direct quantitative data on the efficacy of this compound in PARP inhibitor-resistant cell lines is limited in publicly available literature, preclinical studies with other selective DNA-PK inhibitors demonstrate a strong synergistic anti-tumor effect when combined with PARP inhibitors. This provides a solid foundation for the expected efficacy of this compound in similar contexts.
| Cancer Type | Cell Line(s) | PARP Inhibitor | DNA-PK Inhibitor | Key Findings |
| Pancreatic Cancer | ATM-deficient murine and human PDAC cells | Olaparib/Talazoparib | Unspecified | Significant synergy and dose reduction of both agents. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC1, SCC6 | Olaparib | NU7441 | Combination significantly decreased proliferation (61-78%) compared to no reduction with either agent alone. |
| Prostate Cancer | LNCaP (BRCA1/2 knockout) | Talazoparib | Nedisertib | Additive effects on reducing cell proliferation and significantly higher rates of necrosis in BRCA knockout cells. |
| Breast Cancer | BRCA2-deficient mammary tumor cells | Unspecified | Unspecified | Inhibition of DNA-PK resensitized PARP inhibitor-resistant cells. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PARP inhibitor-sensitive and -resistant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both for 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of cells (200-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with the indicated drugs for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a PARP inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST (PBS with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., p-DNA-PKcs, total DNA-PKcs, cleaved PARP, γ-H2AX, and a loading control like β-actin) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
While direct experimental evidence for the efficacy of this compound in PARP inhibitor-resistant cancer cells is still emerging in the public domain, the mechanistic rationale for combining DNA-PK and PARP inhibition is compelling. Preclinical data from other DNA-PK inhibitors strongly suggest that this combination can induce synthetic lethality and overcome resistance. The provided experimental protocols offer a framework for researchers to investigate the potential of this compound in this setting. Further preclinical studies are warranted to establish the specific efficacy and therapeutic window of this compound in combination with various PARP inhibitors in resistant cancer models, which will be crucial for its potential clinical translation.
Comparative Analysis of DNA-PK Inhibitors: VX-984 vs. M3814 (Nedisertib)
A Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of the DNA-dependent protein kinase (DNA-PK) have emerged as a promising strategy to potentiate the effects of DNA-damaging agents such as radiotherapy and chemotherapy. This guide provides a detailed comparative analysis of two leading clinical-stage DNA-PK inhibitors: VX-984 (also known as M9831) and M3814 (also known as nedisertib or peposertib). Both molecules are potent, selective, and orally bioavailable ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3][4]
This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy. All quantitative data are summarized in structured tables for ease of comparison, and key cellular pathways and experimental workflows are visualized using diagrams.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and M3814 function by binding to the ATP-binding pocket of the DNA-PKcs kinase domain, preventing the phosphorylation of downstream substrates essential for the repair of DNA double-strand breaks.[2][5] By inhibiting the NHEJ pathway, these drugs lead to an accumulation of unresolved DSBs following treatment with ionizing radiation (IR) or DSB-inducing chemotherapy.[6][7] This accumulation of DNA damage can trigger cell cycle arrest and apoptosis, thereby sensitizing cancer cells to treatment.[4][5] The therapeutic rationale is to exploit the reliance of many cancer cells on specific DNA repair pathways for their survival.
Caption: Mechanism of action of DNA-PK inhibitors this compound and M3814.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and M3814 based on available preclinical studies. Direct head-to-head comparisons in the same experimental settings are limited in the public domain; therefore, data are presented from individual studies with specified conditions.
Table 1: In Vitro Potency of this compound and M3814
| Parameter | This compound | M3814 (Nedisertib) |
| Target | DNA-PKcs | DNA-PKcs |
| Mechanism | ATP-competitive inhibitor | ATP-competitive inhibitor |
| IC50 | Not explicitly stated, but potent | < 3 nM[6][8] |
Table 2: Preclinical Efficacy in Combination Therapy
| Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| This compound | Ionizing Radiation | Glioblastoma (GBM) cell lines (U251, NSC11) | Enhanced radiosensitivity in a concentration-dependent manner.[7] | [9] |
| Ionizing Radiation | Non-small cell lung cancer (NSCLC) PDX models | Caused durable complete responses. | [10] | |
| Doxorubicin | Breast and ovarian cancer cell lines | Strong synergy observed in a majority of cell lines.[11] | [11] | |
| M3814 | Ionizing Radiation | 92 cancer cell lines | Sensitized multiple cancer cell lines to radiation. | [6] |
| Ionizing Radiation | Human cancer xenograft models (FaDu, NCI-H460) | Strongly potentiated antitumor activity, leading to complete tumor regression.[3][6] | [3][6] | |
| Etoposide/Cisplatin | Lung cancer xenograft models | Showed promising activity. | [12] |
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the characterization of this compound and M3814.
Western Blot for DNA-PKcs Autophosphorylation
This assay is used to confirm the inhibition of DNA-PK activity in cells. A reduction in the phosphorylation of DNA-PKcs at serine 2056 (S2056) upon treatment with the inhibitor indicates target engagement.
-
Cell Culture and Treatment: Cancer cells are seeded and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound or M3814 (e.g., 0-500 nM) for a specified time (e.g., 1-2 hours) before being exposed to ionizing radiation (e.g., 3-10 Gy).[7]
-
Protein Extraction: At a designated time post-irradiation (e.g., 1 hour), cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phospho-DNA-PKcs (S2056) and total DNA-PKcs. An antibody against a loading control (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Caption: A typical workflow for Western blot analysis of DNA-PKcs phosphorylation.
Immunofluorescence for γH2AX Foci
This assay quantifies DNA double-strand breaks. An increase in the number and persistence of γH2AX foci (a marker for DSBs) in inhibitor-treated cells after irradiation indicates the inhibition of DNA repair.[13]
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the DNA-PK inhibitor followed by ionizing radiation, as described above.
-
Fixation and Permeabilization: At various time points after irradiation (e.g., 1, 4, 24 hours), cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking and Antibody Staining: Cells are blocked (e.g., with 1% BSA in PBST) to prevent non-specific antibody binding. They are then incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging and Quantification: Images are acquired using a fluorescence microscope. The number of γH2AX foci per nucleus is counted using automated image analysis software.
In Vivo Xenograft Studies
The efficacy of this compound and M3814 in combination with radiotherapy is often evaluated in mouse xenograft models.
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).
-
Treatment Regimen: Once tumors reach a certain volume, mice are randomized into treatment groups (e.g., vehicle, inhibitor alone, radiation alone, combination). This compound or M3814 is typically administered via oral gavage daily or twice daily.[3][7] Radiation is delivered locally to the tumor in single or fractionated doses.[6]
-
Efficacy Evaluation: Tumor volume is measured regularly. Mouse survival is also monitored as a primary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for markers like phospho-DNA-PKcs and γH2AX to confirm target engagement and mechanism of action in vivo.[10]
Clinical Development and Future Directions
Both this compound and M3814 have progressed into Phase 1 and Phase 2 clinical trials, primarily in combination with radiotherapy or chemotherapy for the treatment of various solid tumors, including glioblastoma and non-small cell lung cancer.[7][12][14] A study has also indicated that M3814 may modulate the function of the ABCG2 transporter, potentially overcoming multidrug resistance in some cancers.[12][15]
Challenges in the clinical development of DNA-PK inhibitors include potential off-target effects and the development of resistance.[5] Future research is focused on identifying predictive biomarkers to select patients most likely to respond to these therapies and exploring novel combination strategies, including with immunotherapy.
Conclusion
This compound and M3814 (nedisertib) are both highly potent and selective DNA-PK inhibitors that have demonstrated significant promise in preclinical models as sensitizers to DNA-damaging cancer therapies. Their ability to inhibit the NHEJ DNA repair pathway leads to the accumulation of lethal DNA damage in cancer cells. While direct comparative data is scarce, the available evidence suggests that both compounds are effective at enhancing the efficacy of radiation and certain chemotherapies across a range of cancer types. The ongoing clinical trials for both agents will be crucial in defining their therapeutic potential and role in the future of cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Nedisertib (M3814, MSC2490484A) | inhibitor/agonist | CAS 1637542-33-6 | Buy Nedisertib (M3814, MSC2490484A) from Supplier InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The DNA-PK Inhibitor this compound Enhances the Radiosensitivity of Glioblastoma Cells Grown In Vitro and as Orthotopic Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma [mdanderson.org]
- 15. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
VX-984 (M9831): A Comparative Guide to its Kinase Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA-dependent protein kinase (DNA-PK) inhibitor VX-984 (also known as M9831) with other relevant kinase inhibitors, supported by available experimental data. The focus of this document is to confirm the specificity of this compound for DNA-PK over other kinases, particularly within the PI3K-related kinase (PIKK) family.
Executive Summary
This compound is a potent and highly selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3][4][5] In comprehensive kinase screening panels, this compound demonstrates a remarkable specificity for DNA-PK. While it shows some activity against a few other kinases at higher concentrations, particularly members of the PI3K family, its potency against DNA-PK is significantly greater, establishing it as a valuable tool for studying DNA repair pathways and as a potential therapeutic agent.
Kinase Specificity Profile of this compound
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring that its biological activity is primarily due to the inhibition of the intended target. The following table summarizes the available quantitative data on the inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | Notes |
| DNA-PK | 0.6 | >50% | High potency and primary target. |
| PI3Kα | - | >50% | Off-target activity at higher concentrations. |
| PI3Kβ | - | >50% | Off-target activity at higher concentrations. |
| PI3Kδ | - | >50% | Off-target activity at higher concentrations. |
| Other Kinases (from a panel of 397) | - | <50% | Demonstrates high selectivity. |
| Data compiled from publicly available research. A comprehensive IC50 panel for this compound against all PIKK family members (ATM, ATR, mTOR) is not readily available in the public domain. |
Comparison with other DNA-PK Inhibitors
A comparative analysis with other known DNA-PK inhibitors, such as M3814 (Peposertib) and AZD7648, further highlights the landscape of DNA-PK inhibitor selectivity.
| Inhibitor | DNA-PK IC50 (nM) | Selectivity Notes |
| This compound (M9831) | 0.6 | Highly selective with some off-target activity against PI3K isoforms at 1 µM. |
| M3814 (Peposertib) | <3 | Described as a selective DNA-PK inhibitor with substantially greater potency against DNA-PK than other PI3K/PIKK family members.[1][6][7][8] |
| AZD7648 | 0.6 | In a panel of 397 kinases, only DNA-PK, PI3Kα, PI3Kδ, and PI3Kγ showed >50% inhibition at 1 µM. It is >100-fold more selective for DNA-PK over PI3Kα and PI3Kδ, and 63-fold more selective over PI3Kγ.[6][9] |
Experimental Protocols
The determination of kinase inhibitor specificity is typically achieved through in vitro kinase assays. While the specific, detailed protocol used for the full kinase panel screening of this compound is proprietary, the general methodology involves the following steps:
Biochemical Kinase Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., DNA-PKcs/Ku70/Ku80 complex)
-
Kinase-specific substrate (e.g., a peptide with a phosphorylation site)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Kinase reaction buffer (containing MgCl₂, DTT, and other necessary components)
-
Test compound (this compound) at various concentrations
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or other detection instrument
-
-
Assay Procedure:
-
The test compound (this compound) is serially diluted to a range of concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer in the wells of the assay plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
An aliquot of the reaction mixture is spotted onto phosphocellulose paper.
-
The paper is washed multiple times to remove unincorporated radiolabeled ATP.
-
The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The kinase activity at each concentration of the inhibitor is calculated as a percentage of the activity in the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kinome Scanning
For broader selectivity profiling, a similar principle is applied across a large panel of kinases. This is often performed by specialized contract research organizations using high-throughput platforms. These platforms may utilize various detection methods, including:
-
Radiometric Assays: As described above.
-
Fluorescence-Based Assays: These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate phosphorylation.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
Mobility Shift Assays: These assays use capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate based on charge and size differences.
Visualizing the DNA-PK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Caption: DNA-PK signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: General workflow for determining the kinase selectivity profile of an inhibitor.
References
- 1. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a selective inhibitor of non-homologous end joining, with possible preferential activity in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. A first-in-man phase 1 study of the DNA-dependent protein kinase inhibitor peposertib (formerly M3814) in patients with… [ouci.dntb.gov.ua]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VX-984: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the proper disposal of VX-984, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. While specific institutional and regional regulations must always be consulted and adhered to, this document outlines the core procedures for managing this compound waste.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative and qualitative parameters for the safe handling and disposal of this compound waste.
| Parameter | Guideline | Source/Rationale |
| Waste Category | Hazardous Chemical Waste | Based on its nature as a bioactive synthetic compound. |
| Container Type | Tightly sealed, chemically resistant container | To prevent leaks and environmental contamination. |
| Container Labeling | "Hazardous Waste," "this compound," CAS No. 1476074-39-1, and associated hazard symbols | To ensure clear identification and proper handling. |
| Spill Cleanup Absorbent | Inert, non-combustible material (e.g., sand, earth, vermiculite) | To safely absorb and contain spills without reacting with the compound.[1][2] |
| Disposal Method | Via a licensed professional waste disposal service | To ensure compliance with local, state, and federal regulations.[2][3][4] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination. The following protocol details the recommended steps for cleanup.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Inert absorbent material (e.g., sand, vermiculite, or commercial spill absorbent).
-
Sealable, labeled hazardous waste container.
-
Scoop and dustpan (or other appropriate tools for collecting absorbed material).
-
70% ethanol or other appropriate laboratory disinfectant.
Procedure:
-
Ensure Safety: Immediately alert others in the vicinity and restrict access to the spill area. Ensure proper ventilation. Don appropriate PPE.
-
Contain the Spill: If the spill is liquid, contain it by surrounding the area with absorbent material.
-
Absorb the Material: Cover the spill with an inert, non-combustible absorbent material.[1][2] Allow the material to fully absorb the this compound.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, pre-labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with 70% ethanol or another suitable laboratory disinfectant. Wipe the area with disposable towels and place them in the hazardous waste container.
-
Seal and Store: Securely seal the hazardous waste container. Store it in a designated, well-ventilated area away from incompatible materials, pending collection by a licensed waste disposal service.
-
Dispose of PPE: Dispose of contaminated gloves and other disposable PPE in the hazardous waste container.
-
Wash Hands: Thoroughly wash hands with soap and water after completing the cleanup.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable local, state, and federal regulations for chemical waste disposal.[1][2][3] Your institution's Environmental Health and Safety (EHS) department should be consulted for specific guidance and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
